P2X3 antagonist 39
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H28N8O |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
4-[2-cyclopropyl-7-[[(1R)-1-naphthalen-2-ylethyl]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C25H28N8O/c1-16(19-9-6-17-4-2-3-5-20(17)14-19)27-22-15-21(31-10-12-32(13-11-31)24(26)34)28-25-29-23(18-7-8-18)30-33(22)25/h2-6,9,14-16,18,27H,7-8,10-13H2,1H3,(H2,26,34)/t16-/m1/s1 |
InChI 键 |
TUOBKNKUSLWHLI-MRXNPFEDSA-N |
产品来源 |
United States |
Foundational & Exploratory
P2X3 Antagonist 39: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of P2X3 antagonist 39, a selective antagonist of the P2X3 receptor. The P2X3 receptor, an ATP-gated ion channel, is a key player in nociceptive signaling and has emerged as a significant therapeutic target for various pain conditions and chronic cough.[1][2][3][4] This document details the underlying signaling pathways, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the core concepts.
The P2X3 Receptor and its Signaling Pathway
The P2X3 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[3][5] These receptors are predominantly expressed on sensory neurons, particularly nociceptive C-fibers and Aδ-fibers, which are responsible for transmitting pain signals.[1][4] P2X3 receptors can exist as homotrimeric channels (composed of three P2X3 subunits) or as heterotrimeric channels with the P2X2 subunit (P2X2/3 receptors).[3][6]
Upon tissue damage, inflammation, or cellular stress, ATP is released into the extracellular space and binds to P2X3 receptors on sensory nerve terminals.[1][4] This binding event triggers a conformational change in the receptor, leading to the opening of a non-selective cation channel. The influx of cations, primarily Na+ and Ca2+, depolarizes the neuronal membrane, initiating an action potential that propagates along the sensory nerve to the central nervous system, where it is perceived as pain.[3]
The activation of P2X3 receptors is characterized by rapid activation and desensitization, a protective mechanism to prevent over-stimulation of sensory neurons.[7]
P2X3 Receptor Signaling Pathway Diagram
Caption: P2X3 Receptor Signaling Pathway.
Mechanism of Action of this compound
This compound acts as a selective antagonist of the P2X3 receptor.[8][9] Its mechanism of action involves binding to the P2X3 receptor and preventing its activation by the endogenous ligand, ATP.[1] While the specific binding site (orthosteric or allosteric) for antagonist 39 is not explicitly detailed in the provided search results, P2X3 antagonists can act through competitive or non-competitive (allosteric) inhibition.[3] Competitive antagonists bind to the same site as ATP, directly blocking its binding.[10] Allosteric antagonists bind to a different site on the receptor, inducing a conformational change that prevents channel opening even when ATP is bound.[3]
By inhibiting the activation of the P2X3 receptor, antagonist 39 effectively blocks the influx of cations and subsequent neuronal depolarization.[1] This prevents the generation and propagation of pain signals from the periphery to the central nervous system, thereby exerting its analgesic effect.[4]
This compound Mechanism of Action Diagram
Caption: Mechanism of this compound.
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 54.9 nM | Not Specified | Not Specified | [8][9] |
Note: IC50 (half maximal inhibitory concentration) represents the concentration of an antagonist required to inhibit 50% of the receptor's response to an agonist. A lower IC50 value indicates higher potency.
Experimental Protocols
The characterization of P2X3 antagonists like antagonist 39 typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Assays
a) Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the antagonist to the P2X3 receptor.
-
Methodology:
-
Prepare cell membranes from cells recombinantly expressing the human P2X3 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]α,β-meATP) and varying concentrations of the unlabeled antagonist.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
b) Functional Assays:
-
Objective: To measure the inhibitory effect of the antagonist on P2X3 receptor function.
-
Common Techniques:
-
Fluorometric Imaging Plate Reader (FLIPR) Assay: Measures changes in intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive dye. Cells expressing P2X3 receptors are pre-loaded with the dye. The antagonist is added, followed by an agonist (e.g., ATP or α,β-meATP). The change in fluorescence, indicative of Ca2+ influx, is measured.
-
Patch-Clamp Electrophysiology: Directly measures the ion channel activity of individual cells. Whole-cell patch-clamp recordings are performed on cells expressing P2X3 receptors. The antagonist is applied, and the reduction in the agonist-evoked current is measured to determine the IC50.
-
Experimental Workflow for In Vitro Characterization
Caption: In Vitro Characterization Workflow.
In Vivo Models
-
Objective: To evaluate the efficacy of the antagonist in animal models of pain or cough.
-
Neuropathic Pain Models:
-
Chung Model (Spinal Nerve Ligation): A surgical procedure in rodents that mimics neuropathic pain. The efficacy of the antagonist is assessed by its ability to reverse mechanical allodynia (pain response to a non-painful stimulus) or thermal hyperalgesia (increased sensitivity to heat).
-
-
Inflammatory Pain Models:
-
Complete Freund's Adjuvant (CFA) Model: Injection of CFA into the paw of a rodent induces localized inflammation and pain. The antagonist's ability to reduce pain behaviors is measured.
-
-
Chronic Cough Models:
-
Citric Acid or ATP Challenge: Animals are exposed to an aerosol of citric acid or ATP to induce coughing. The antagonist is administered prior to the challenge, and the reduction in the number of coughs is quantified.[11]
-
Conclusion
This compound is a potent and selective inhibitor of the P2X3 receptor. Its mechanism of action, centered on blocking ATP-mediated activation of sensory neurons, positions it as a promising candidate for the development of novel therapeutics for pain and chronic cough. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate its binding mode and to comprehensively evaluate its preclinical and clinical potential.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purinergic receptor P2X, ligand-gated ion channel, 3 - Creative Biogene [creative-biogene.com]
- 6. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity and Kinetics of the P2X3 Antagonist AF-353
This technical guide provides a comprehensive overview of the binding affinity and kinetic properties of AF-353, a potent and selective antagonist of the P2X3 and P2X2/3 receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and pain management.
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a crucial role in nociception and sensory hypersensitization.[1][2][3] Antagonists of P2X3 and the related P2X2/3 heteromeric receptors are a promising class of therapeutics for chronic pain, chronic cough, and other sensory disorders.[2][3][4] AF-353 (also known as RO-4) is a notable P2X3/P2X2/3 receptor antagonist with high potency, selectivity, and oral bioavailability.[5][6][7] This guide delves into the quantitative aspects of its interaction with its target receptors.
Binding Affinity and Potency of AF-353
The binding affinity and functional potency of AF-353 have been characterized across various in vitro assays, demonstrating its high potency for both human and rat P2X3 receptors and slightly reduced potency for the human P2X2/3 heteromer.
Table 1: Potency and Affinity Estimates of AF-353
| Assay Type | Receptor | Species | Potency/Affinity (pIC50 ± SEM) | IC50 (nM) | Reference |
| Intracellular Calcium Flux | hP2X3 | Human | 8.06 ± 0.15 | ~8.7 | [5][8] |
| rP2X3 | Rat | 8.05 ± 0.03 | ~8.9 | [5][8] | |
| hP2X2/3 | Human | 7.41 ± 0.08 | ~38.9 | [5][8] | |
| Whole-Cell Voltage Clamp | hP2X3 | Human | - | 52.5 ± 0.43 | [9] |
| hP2X2/3 | Human | - | 59.9 ± 0.76 (peak), 68.6 ± 0.77 (sustained) | [9] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
AF-353 exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes (P2X1, P2X2, P2X4, P2X5, and P2X7), where it showed no significant inhibition up to a concentration of 10 µM.[5]
Binding Kinetics of AF-353
Kinetic studies on the interaction of AF-353 with the P2X2/3 receptor have provided insights into its association and dissociation rates.
Table 2: Kinetic Parameters of AF-353 at the P2X2/3 Receptor
| Parameter | Value (± SEM) | Unit |
| Association Rate Constant (k_on_) | 7.49 × 10⁻⁵ (± 0.41 × 10⁻⁵) | s⁻¹·nM⁻¹ |
| Dissociation Rate Constant (k_off_) | 3.5 × 10⁻³ (± 0.29 × 10⁻³) | s⁻¹ |
| Estimated Dissociation Constant (K_D_) | 47 | nM |
The dissociation constant (KD) was estimated from the ratio of koff/kon.[5]
Mechanism of Action
Competition binding and intracellular calcium flux experiments indicate that AF-353 acts as a non-competitive antagonist of ATP at P2X3 receptors.[5][6] This suggests an allosteric mechanism of inhibition, where AF-353 binds to a site on the receptor distinct from the ATP binding site.[10] This is in contrast to competitive antagonists like TNP-ATP and A-317491.[5][6]
P2X3 Receptor Signaling Pathway and Antagonist Interaction
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor and the inhibitory action of AF-353.
Caption: P2X3 receptor signaling cascade and allosteric inhibition by AF-353.
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and kinetics of AF-353.
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Caption: Workflow for the intracellular calcium flux assay.
Detailed Steps:
-
Cell Culture: Cells recombinantly expressing human or rat P2X3 or human P2X2/3 receptors are plated in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Incubation: The cells are pre-incubated with various concentrations of AF-353.
-
Agonist Stimulation: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to stimulate the receptor and induce calcium influx.
-
Signal Detection: Changes in fluorescence intensity, which are proportional to the intracellular calcium concentration, are measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The inhibitory effect of AF-353 is quantified by generating concentration-response curves and calculating the IC50 value.[5][9]
This technique directly measures the ion channel activity of the P2X3 receptor in response to an agonist and its inhibition by an antagonist.
Caption: Workflow for whole-cell voltage-clamp electrophysiology.
Detailed Steps:
-
Cell Preparation: A single cell expressing the target receptor is selected.
-
Patching: A glass micropipette forms a high-resistance seal with the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is held at a constant level (e.g., -70 mV) using a patch-clamp amplifier.
-
Agonist Application: An agonist is applied to the cell to activate the P2X3 receptors, resulting in an inward current carried by cations.
-
Antagonist Application: The agonist is then co-applied with increasing concentrations of AF-353.
-
Current Measurement: The amplitude of the inward current is measured in the absence and presence of the antagonist.
-
Data Analysis: The concentration-dependent inhibition of the current is used to determine the IC50 value.[5][9]
This assay is used to determine the binding affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Receptor Preparation: Membranes from cells expressing the P2X3 receptor or purified receptors are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ATP) and varying concentrations of the unlabeled competitor (AF-353).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter that retains the membranes.
-
Detection: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of AF-353 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the inhibitory constant (Ki).[11]
Conclusion
AF-353 is a highly potent and selective non-competitive antagonist of P2X3 and P2X2/3 receptors. Its favorable binding affinity and kinetic profile, as detailed in this guide, underscore its value as a pharmacological tool for studying purinergic signaling and as a promising candidate for the development of novel therapeutics for pain and other sensory disorders. The experimental protocols described provide a foundation for the continued investigation and characterization of P2X3 receptor antagonists.
References
- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling P2X3 Antagonist 39: A Technical Guide to its Synthesis and Chemical Biology
For Immediate Release
A deep dive into the synthesis, structure, and mechanism of a novel P2X3 receptor antagonist, compound 39 (also known as 26a), offers promising avenues for the development of therapeutics targeting neuropathic pain. Researchers have detailed the discovery and characterization of this selective triazolopyrimidine derivative, highlighting its potent inhibitory activity and a unique allosteric binding site. This technical guide provides an in-depth overview of its chemical synthesis, biological activity, and the experimental protocols utilized in its evaluation.
Chemical Structure and Overview
P2X3 antagonist 39, systematically named N-(1-((6-(((2,6-dimethylmorpholino)methyl)amino)pyrimidin-4-yl)amino)ethyl)cyclopropane-1-carboxamide, has emerged from structure-activity relationship (SAR) studies of a tetrazolopyrimidine hit compound. The optimized molecule, 26a, features a distinct cyclopropane-substituted triazolopyrimidine core. This compound has demonstrated potent and selective antagonism of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons and implicated in various pain and inflammatory conditions.[1]
Synthesis Pathway
The synthetic route to this compound (26a) is a multi-step process commencing from commercially available starting materials. The key steps involve the construction of the core triazolopyrimidine scaffold followed by the introduction of the side chains.
Caption: A generalized schematic of the synthesis pathway for this compound (26a).
Experimental Protocols
General Synthesis of Compound 26a
The synthesis of N-(1-((6-(((2,6-dimethylmorpholino)methyl)amino)pyrimidin-4-yl)amino)ethyl)cyclopropane-1-carboxamide (26a) was achieved through a convergent synthesis strategy. The key final step involves an amide coupling reaction between a triazolopyrimidine amine intermediate and cyclopropanecarboxylic acid.
Step 1: Synthesis of the Triazolopyrimidine Amine Intermediate The detailed multi-step synthesis of the core amine intermediate is outlined in the supporting information of the source publication. This typically involves the reaction of a substituted pyrimidine (B1678525) with a hydrazine (B178648) equivalent to form the triazole ring, followed by functional group manipulations to install the necessary amine side chains.
Step 2: Amide Coupling To a solution of the triazolopyrimidine amine intermediate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added cyclopropanecarboxylic acid, a coupling agent (e.g., HATU or HBTU), and an organic base (e.g., DIPEA or triethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.
Step 3: Work-up and Purification The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final compound 26a.
Calcium Influx Assay for P2X3R Antagonistic Activity
The potency of compound 26a was determined using a calcium influx assay in a cell line stably expressing the human P2X3 receptor.
-
Cell Preparation: HEK293 cells stably expressing the human P2X3 receptor are seeded into 96-well plates and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37 °C.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of the test compound (26a) or vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The P2X3 receptor agonist, α,β-methylene ATP, is added to the wells to stimulate calcium influx, and the change in fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Quantitative Data
The biological activity of this compound (26a) was characterized by its potent inhibition of the P2X3 receptor and its selectivity over the related P2X2/3 heteromeric receptor.
| Compound | P2X3R IC50 (nM) | P2X2/3R IC50 (nM) | Selectivity (P2X2/3 / P2X3) |
| 26a | 54.9 | >1000 | >20-fold |
Data sourced from the Journal of Medicinal Chemistry.[1]
Mechanism of Action: Allosteric Modulation
Cryo-electron microscopy studies have revealed that this compound (26a) binds to a novel, previously uncharacterized allosteric site on the P2X3 receptor.[1] This binding stabilizes the receptor in a desensitized state, effectively acting as a molecular barrier that prevents ion influx through the central pore. This allosteric mechanism of action distinguishes it from competitive antagonists that bind to the ATP binding site.
Caption: Proposed allosteric inhibition mechanism of this compound (26a).
In Vivo Efficacy
In a rat model of neuropathic pain (spinal nerve ligation), this compound (26a) demonstrated dose-dependent antiallodynic effects, indicating its potential for the treatment of chronic pain states.[1] These findings underscore the therapeutic promise of this novel class of P2X3 receptor antagonists.
This technical guide provides a comprehensive summary of the synthesis and biological characterization of this compound (26a). The detailed methodologies and data presented herein are intended to support further research and development efforts in the field of P2X3 receptor modulation for the treatment of neurological and inflammatory diseases.
References
An In-Depth Technical Guide to the P2X3 Antagonist A-317491 for Neuropathic Pain Research
This guide provides a comprehensive overview of the potent and selective P2X3 and P2X2/3 receptor antagonist, A-317491, a key investigational compound in the field of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to P2X3 Receptors and Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system.[1] A key player in the transmission of pain signals is the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[2] In response to tissue injury or inflammation, ATP is released and binds to P2X3 receptors on nociceptive nerve fibers, leading to the initiation and propagation of pain signals.[3] Consequently, antagonists of the P2X3 receptor represent a promising therapeutic strategy for the management of neuropathic pain.[4]
A-317491 was the first non-nucleotide antagonist identified with high affinity and selectivity for P2X3-containing receptors (both homomeric P2X3 and heteromeric P2X2/3).[5][6] Its development has been instrumental in elucidating the role of these receptors in various pain states.
Mechanism of Action of A-317491
A-317491 acts as a competitive antagonist at the P2X3 and P2X2/3 receptors.[5] By binding to these receptors, it prevents the binding of endogenous ATP, thereby inhibiting the influx of cations that would normally lead to neuronal depolarization and the transmission of pain signals. The selectivity of A-317491 for P2X3 and P2X2/3 receptors over other P2X subtypes and a wide range of other receptors and ion channels minimizes the potential for off-target effects.[5][7]
Quantitative Data for A-317491 in Neuropathic Pain Models
The efficacy of A-317491 has been demonstrated in several preclinical models of neuropathic and inflammatory pain. The following tables summarize the key quantitative data from these studies.
| Parameter | Species | P2X3 | P2X2/3 | Reference |
| Ki (nM) | Human | 92 | 33 | [5][7] |
| Ki (nM) | Rat | 22 | 26 | [5][7] |
| Caption: In vitro binding affinity of A-317491 for human and rat P2X3 and P2X2/3 receptors. |
| Neuropathic Pain Model | Species | Route of Administration | Efficacy Measure | ED50 | Reference |
| Chronic Constriction Injury (CCI) | Rat | Subcutaneous | Attenuation of Thermal Hyperalgesia | 10 µmol/kg | [5][7] |
| Chronic Constriction Injury (CCI) | Rat | Subcutaneous | Attenuation of Mechanical Allodynia | 15 µmol/kg | [5][7] |
| L5/L6 Nerve Ligation | Rat | Intrathecal | Attenuation of Mechanical Allodynia | 10 nmol | [8] |
| Caption: In vivo efficacy of A-317491 in rat models of neuropathic pain. |
| Inflammatory Pain Model | Species | Route of Administration | Efficacy Measure | ED50 | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | Subcutaneous | Reversal of Thermal Hyperalgesia | 30 µmol/kg | [5][7] |
| Complete Freund's Adjuvant (CFA) | Rat | Intrathecal | Reversal of Thermal Hyperalgesia | 30 nmol | [8] |
| Complete Freund's Adjuvant (CFA) | Rat | Intraplantar | Reversal of Thermal Hyperalgesia | 300 nmol | [8] |
| Caption: In vivo efficacy of A-317491 in a rat model of inflammatory pain. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to evaluate the efficacy of A-317491 in neuropathic pain models.
-
Chronic Constriction Injury (CCI) Model:
-
Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic.
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve.
-
The ligatures are tightened until a slight constriction of the nerve is observed.
-
The muscle and skin are then closed in layers.
-
Behavioral testing is typically performed 7-14 days post-surgery.
-
-
L5/L6 Spinal Nerve Ligation Model:
-
Adult male Sprague-Dawley rats are anesthetized.
-
A paraspinal incision is made at the level of the L4-S2 vertebrae.
-
The L5 and L6 spinal nerves are isolated distal to the dorsal root ganglion.
-
The L5 and L6 spinal nerves are tightly ligated with 6-0 silk suture.
-
The incision is closed.
-
Behavioral assessments are conducted from day 7 post-surgery.
-
-
Mechanical Allodynia (von Frey Test):
-
Animals are placed in individual clear plastic cages on an elevated wire mesh floor and allowed to acclimate for at least 15 minutes.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A positive response is recorded as a brisk withdrawal or flinching of the paw.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Animals are placed in individual clear plastic chambers on a glass surface.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is used to prevent tissue damage.
-
-
Subcutaneous (s.c.) Administration: A-317491 is dissolved in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent) and injected under the skin of the back.
-
Intrathecal (i.t.) Administration:
-
Animals are briefly anesthetized.
-
A needle is inserted between the L5 and L6 vertebrae to deliver the compound directly into the cerebrospinal fluid.
-
The animal is monitored for recovery from anesthesia.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language.
Conclusion
A-317491 has been a pivotal tool in the study of P2X3 receptors in neuropathic pain. The data and protocols presented in this guide highlight its potent and selective antagonist activity and provide a framework for future research in this area. While A-317491 itself has not progressed to clinical use, the insights gained from its study have paved the way for the development of a new generation of P2X3 antagonists currently in clinical trials for various conditions, including chronic cough and other pain states.[2] The continued exploration of P2X3 antagonism holds significant promise for the development of novel and effective treatments for neuropathic pain.
References
- 1. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Sensory Neuromodulation: A Technical Guide to the Discovery and Development of Selective P2X3 Antagonists
For Immediate Release
This technical guide provides an in-depth overview of the discovery and development of selective P2X3 receptor antagonists, a promising class of drugs targeting chronic cough, pain, and other conditions rooted in neuronal hypersensitization. Tailored for researchers, scientists, and drug development professionals, this document details the core scientific principles, experimental methodologies, and key clinical candidates that are shaping this therapeutic landscape.
Introduction: The P2X3 Receptor as a Therapeutic Target
The P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a key player in nociceptive signaling.[1] Predominantly expressed on sensory C-fibers and Aδ-fibers, these receptors are crucial in the transmission of pain signals, particularly in chronic conditions.[1] Under conditions of tissue injury or inflammation, ATP is released and binds to P2X3 receptors on sensory neurons, triggering depolarization and the initiation of action potentials that are perceived as pain or irritation. This mechanism has identified P2X3 as a prime target for therapeutic intervention in a variety of sensory disorders.
The P2X3 Signaling Pathway
The activation of P2X3 and the heteromeric P2X2/3 receptors by ATP initiates a cascade of events leading to neuronal excitation. The binding of ATP opens a non-selective cation channel, allowing the influx of Na+ and Ca2+. This influx leads to membrane depolarization and the generation of an action potential, which propagates along the sensory nerve fiber to the central nervous system.
Key P2X3 Antagonists in Development
Several selective P2X3 antagonists have progressed to clinical development, with some demonstrating significant efficacy. The table below summarizes the key quantitative data for prominent compounds.
| Compound Name (Code) | Development Status | Company | hP2X3 IC50 (nM) | hP2X2/3 IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Terminal Half-life (t½) | Oral Bioavailability |
| Gefapixant (B1671419) (MK-7264) | Approved (Japan) | Merck | 30 | 100-250 | ~3-8 fold | 8-10 hours | High |
| Eliapixant (BAY 1817080) | Discontinued | Bayer | 7.94 | ~159 | ~20-fold | 48.3 hours | 50% (novel formulation)[2][3] |
| Sivopixant (B3326238) (S-600918) | Phase 2 | Shionogi | 4.2 | 1100 | ~262-fold | Not explicitly stated | Favorable profile |
| Camlipixant (BLU-5937) | Phase 3 | BELLUS Health | 25 | >24,000 | >960-fold | Not explicitly stated | Good oral availability |
Experimental Protocols
The discovery and characterization of selective P2X3 antagonists rely on a cascade of in vitro and in vivo assays.
In Vitro Assays
a) Calcium Flux Assay
This high-throughput screening assay measures the inhibition of agonist-induced calcium influx in cells expressing P2X3 receptors.
-
Objective: To determine the potency (IC50) of test compounds in inhibiting P2X3 receptor activation.
-
Cell Line: HEK293 cells stably expressing human P2X3 or P2X2/3 receptors.
-
Agonist: α,β-methylene ATP (α,β-meATP), a stable ATP analog.
-
Protocol:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Incubate the plate to allow for dye uptake.
-
Add test compounds at various concentrations to the wells and incubate.
-
Add a fixed concentration of α,β-meATP to stimulate the P2X3 receptors.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
b) Patch Clamp Electrophysiology
This "gold standard" technique provides a detailed characterization of the interaction between antagonists and the P2X3 ion channel.
-
Objective: To confirm the mechanism of antagonism and accurately measure inhibitory potency.
-
Cell Line: HEK293 cells expressing human P2X3 receptors.
-
Protocol:
-
Culture cells on coverslips.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (whole-cell configuration).
-
Apply a voltage clamp to hold the cell membrane at a specific potential.
-
Perfuse the cell with a solution containing a P2X3 agonist (e.g., α,β-meATP) to elicit an inward current.
-
Co-apply the test antagonist with the agonist and measure the reduction in current amplitude.
-
Construct a concentration-response curve to determine the IC50.
-
In Vivo Models
a) Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to evaluate the analgesic efficacy of P2X3 antagonists in a state of persistent inflammatory pain.
-
Objective: To assess the ability of test compounds to reverse thermal or mechanical hyperalgesia.
-
Animal Model: Rats or mice.
-
Protocol:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
After a set period (e.g., 24 hours), assess baseline pain thresholds (paw withdrawal latency to a heat source or paw withdrawal threshold to mechanical stimulation with von Frey filaments).
-
Administer the P2X3 antagonist (e.g., orally or intraperitoneally) at various doses.
-
Measure pain thresholds at different time points after drug administration.
-
Compare the post-drug thresholds to baseline and vehicle-treated controls to determine the analgesic effect.
-
Drug Discovery and Development Workflow
The path from an initial concept to a clinical candidate involves a structured and iterative process.
Logical Progression of Preclinical to Clinical Development
The transition from preclinical to clinical studies follows a logical progression of evidence gathering.
Future Directions and Conclusion
The development of selective P2X3 antagonists represents a significant advancement in the treatment of chronic cough and pain. While early compounds like gefapixant have shown promise, the field is evolving towards antagonists with higher selectivity for the P2X3 homomer over the P2X2/3 heteromer to minimize taste-related side effects.[4][5] The ongoing clinical trials and the discovery of new chemical scaffolds will continue to refine our understanding and application of P2X3-targeted therapies. This technical guide serves as a foundational resource for professionals engaged in this exciting and rapidly advancing area of drug discovery.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of P2X3 Antagonist 39 in Afferent Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the P2X3 antagonist designated as compound 39, also known as compound 26a, and its significance in the study of afferent sensitization. This document details its pharmacological activity, the experimental protocols used for its characterization, and the underlying signaling pathways involved in P2X3-mediated sensory nerve activation.
Introduction to P2X3 Receptors and Afferent Sensitization
The P2X3 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] These receptors are predominantly expressed on small and medium-diameter sensory neurons, including C-fibers and Aδ-fibers, which are crucial for transmitting pain, temperature, and touch sensations.[2][3] In pathological conditions such as inflammation, nerve injury, and chronic pain, there is an increased release of ATP in the sensory nerve microenvironment.[3] This elevated ATP concentration leads to the activation of P2X3 receptors, resulting in neuronal hyperexcitability and a lowered threshold for activation, a phenomenon known as afferent sensitization.[1][4] This sensitization contributes to the cardinal features of chronic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[3] Consequently, antagonists of the P2X3 receptor are a promising therapeutic target for the management of chronic pain and hypersensitivity states.[5]
P2X3 Antagonist 39 (Compound 26a): A Selective Modulator
This compound, also referred to as compound 26a, has been identified as a selective antagonist of the human P2X3 (hP2X3) receptor.[4][6][7] Its primary mechanism of action is the inhibition of the ion channel opening in response to ATP binding, thereby dampening the excitability of sensory neurons.[8]
Quantitative Data
The in vitro potency of this compound has been determined using electrophysiological techniques. The key quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the ATP-induced response.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound (compound 26a) | hP2X3 Receptor | Two-Electrode Voltage Clamp | 54.9 | [4][6][7] |
Signaling Pathways in Afferent Sensitization
The activation of P2X3 receptors on primary afferent neurons initiates a cascade of intracellular events leading to sensitization. The following diagram illustrates the simplified signaling pathway.
Experimental Protocols
The characterization of this compound involves both in vitro and in vivo experimental models to assess its potency and efficacy in relevant physiological and pathological contexts.
In Vitro Assay: Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique is employed to measure the ion flow across the membrane of a Xenopus laevis oocyte expressing the target ion channel, in this case, the human P2X3 receptor.
Objective: To determine the inhibitory effect of this compound on ATP-activated currents in cells expressing hP2X3 receptors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human P2X3 receptor subunit and incubated to allow for protein expression.
-
TEVC Recording:
-
An oocyte expressing hP2X3 receptors is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -60 mV).
-
The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current.
-
To determine the IC50, increasing concentrations of this compound are co-applied with a fixed concentration of α,β-meATP.
-
The peak current amplitude in the presence of the antagonist is measured and compared to the control response (agonist alone).
-
The data are plotted as a concentration-response curve to calculate the IC50 value.[9][10]
-
In Vivo Models of Neuropathic Pain
To assess the therapeutic potential of this compound in a disease-relevant context, rodent models of neuropathic pain are utilized. These models mimic the afferent sensitization observed in human neuropathic pain conditions.
This surgical model induces mechanical allodynia, a hallmark of neuropathic pain.
Objective: To evaluate the ability of this compound to reverse mechanical hypersensitivity in a model of nerve injury.
Methodology:
-
Surgical Procedure:
-
Under anesthesia, the L5 spinal nerve of a rat is exposed and tightly ligated with silk suture.[3]
-
The wound is closed, and the animals are allowed to recover.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical sensitivity is assessed using von Frey filaments, which are calibrated fibers that exert a specific force.
-
The filaments are applied to the plantar surface of the hind paw on the injured side.
-
The paw withdrawal threshold (PWT) is determined, which is the lowest force that elicits a withdrawal response. A decrease in PWT indicates mechanical allodynia.
-
-
Drug Administration and Efficacy Evaluation:
-
Following the establishment of stable mechanical allodynia, this compound is administered (e.g., intravenously or intrathecally).
-
The PWT is measured at various time points after drug administration to assess the antiallodynic effect.[4]
-
This model replicates the painful neuropathy that is a common side effect of certain cancer treatments.
Objective: To determine the efficacy of this compound in alleviating pain associated with chemotherapy-induced nerve damage.
Methodology:
-
Induction of Neuropathy:
-
Rats are treated with a chemotherapeutic agent known to cause neuropathy, such as paclitaxel (B517696) or oxaliplatin, typically via intraperitoneal or intravenous injections.[1]
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments as described in the SNL model.
-
Thermal hyperalgesia (increased sensitivity to hot or cold stimuli) can also be measured.
-
-
Drug Administration and Efficacy Evaluation:
-
Once neuropathic pain behaviors are established, this compound is administered.
-
Behavioral assessments are repeated to determine the effect of the compound on chemotherapy-induced pain.[1]
-
Experimental and Drug Development Workflow
The process of identifying and validating a P2X3 antagonist like compound 39 follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
This compound (compound 26a) represents a selective tool for investigating the role of P2X3 receptors in afferent sensitization. Its potency in blocking ATP-mediated activation of these receptors underscores the therapeutic potential of this drug class for the treatment of chronic pain and other conditions characterized by sensory nerve hypersensitivity. The experimental protocols detailed herein provide a framework for the continued evaluation of this and other novel P2X3 antagonists in the drug discovery and development pipeline. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy and safety profile in more complex preclinical models.
References
- 1. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of chronic neuropathic pain: purine receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Frontiers | Purinergic Signalling: Therapeutic Developments [frontiersin.org]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Molecular Targets of P2X3 Antagonist 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X3 antagonist 39, also identified as compound 26a, is a potent and selective antagonist of the P2X3 receptor, a key player in nociceptive signaling pathways. This document provides a comprehensive technical overview of its molecular targets, mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of P2X3-targeted therapeutics for conditions such as neuropathic pain.
Core Molecular Target: The P2X3 Receptor
The primary molecular target of antagonist 39 is the P2X3 receptor, an ATP-gated cation channel predominantly expressed on sensory neurons. P2X3 receptors are implicated in the transmission of pain signals, and their antagonism represents a promising strategy for the development of novel analgesics.
Mechanism of Action: this compound functions as a noncompetitive, allosteric inhibitor. Cryo-electron microscopy has revealed that it binds to an unprecedented allosteric site on the P2X3 receptor. This binding stabilizes the receptor in a desensitized state, effectively creating a molecular barrier that prevents ion influx through the central pore, even in the presence of the endogenous agonist, ATP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 26a).
| Parameter | Value | Assay | Receptor |
| IC50 | 54.9 nM | Calcium Influx Assay | Human P2X3R |
Table 1: In Vitro Potency of this compound
| Receptor Subtype | Selectivity Fold |
| P2X2/3R | 20 |
| Other P2XR Subtypes | High |
Table 2: Selectivity Profile of this compound
| Animal Model | Effect |
| Rat Spinal Nerve Ligation Model | Dose-dependent antiallodynic effects |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Influx Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human P2X3 receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: this compound is serially diluted in the assay buffer to a range of concentrations.
-
Assay Procedure:
-
After dye loading, cells are washed with the assay buffer to remove extracellular dye.
-
The serially diluted antagonist 39 is added to the wells and incubated for a predetermined period (e.g., 15 minutes) at room temperature.
-
The plate is then placed in a fluorescence plate reader.
-
An agonist solution (e.g., α,β-methylene ATP) is added to the wells to stimulate the P2X3 receptors.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The fluorescence signal is normalized to the baseline and the maximum response. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cryo-Electron Microscopy for Structural Analysis
Objective: To determine the three-dimensional structure of the P2X3 receptor in complex with antagonist 39 to elucidate its binding site and mechanism of action.
Methodology:
-
Protein Expression and Purification: The human P2X3 receptor is expressed in a suitable expression system (e.g., HEK293 GnTI- cells for optimal glycosylation) and purified using affinity chromatography followed by size-exclusion chromatography.
-
Complex Formation: The purified P2X3 receptor is incubated with a molar excess of this compound.
-
Grid Preparation: A small volume of the protein-antagonist complex is applied to a cryo-EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane.
-
Data Collection: The frozen grids are loaded into a transmission electron microscope equipped with a direct electron detector. A large dataset of images (micrographs) is collected automatically.
-
Image Processing:
-
The individual particle images are picked from the micrographs.
-
Two-dimensional classification is performed to select for high-quality particle images.
-
An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D reconstruction of the P2X3-antagonist complex.
-
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, allowing for the identification of the antagonist binding site and the conformational changes induced by its binding.
Rat Spinal Nerve Ligation (SNL) Model for In Vivo Efficacy
Objective: To evaluate the antiallodynic effects of this compound in a rat model of neuropathic pain.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are used for the study.
-
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Under aseptic conditions, the L5 and L6 spinal nerves on one side are exposed.
-
The L5 and L6 spinal nerves are tightly ligated with silk sutures.
-
The incision is closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative analgesia.
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery) and at multiple time points after surgery.
-
Rats are placed on a wire mesh platform and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw on the ligated side.
-
The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined using the up-down method.
-
-
Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at various doses to the SNL rats.
-
Data Analysis: The paw withdrawal thresholds before and after drug administration are compared to assess the antiallodynic effect of the antagonist. Dose-response curves are generated to determine the efficacy of the compound.
Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor signaling cascade and inhibition by antagonist 39.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
Logical Relationship of Antagonist Action
The Evolving Landscape of P2X3 Receptor Antagonism: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, has emerged as a pivotal target for the treatment of chronic cough, neuropathic pain, and other conditions involving afferent nerve sensitization.[1][2] The development of potent and selective P2X3 antagonists has been a significant focus of medicinal chemistry efforts, leading to the discovery of several clinical candidates. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for key chemical scaffolds of P2X3 receptor antagonists, details the experimental protocols used in their evaluation, and visualizes the underlying biological and logical frameworks.
Core Structure-Activity Relationship (SAR) Insights
The quest for effective P2X3 antagonists has led to the exploration of diverse chemical architectures. This section summarizes the quantitative SAR data for prominent antagonist series, highlighting the impact of structural modifications on their potency and selectivity.
Diaminopyrimidine Series
The diaminopyrimidine scaffold has proven to be a particularly fruitful starting point for potent P2X3 antagonists. Gefapixant, a clinical candidate from this series, underscores the therapeutic potential of this class.[3] The SAR for this series is characterized by key interactions in the phenoxy ring and the pyrimidine (B1678525) core.
| Compound/Reference | R1 (Phenoxy Substituent) | R2 (Phenoxy Substituent) | R3 (Phenoxy Substituent) | hP2X3 IC50 (nM)[3] | hP2X2/3 IC50 (nM)[3] |
| Gefapixant (6) | 2-isopropyl | 4-methoxy | 5-iodo | 30 | 250 |
| AF-353 (18) | 2-isopropyl | 4-methoxy | 5-iodo | 3.16 | - |
Data presented is illustrative and compiled from published sources.[3]
Benzimidazole-4,7-dione Series
A novel class of P2X3 receptor antagonists based on a benzimidazole-4,7-dione core has been identified through high-throughput screening and subsequent optimization.[4][5] SAR studies on this scaffold have focused on modifications at the N1 and C2 positions of the benzimidazole (B57391) ring system to enhance potency and improve pharmacokinetic properties.
| Compound | N1 Substituent | C2 Substituent | hP2X3 IC50 (nM)[5] | Selectivity over hP2X2/3[5] |
| Hit Compound | (structure not specified) | (structure not specified) | 1030 | - |
| Optimized Cmpd 14h | (structure not specified) | (structure not specified) | 375 | >23-fold |
Detailed structural information for the substituents was not fully available in the provided search results.
Key Experimental Protocols
The evaluation of P2X3 receptor antagonists relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.
In Vitro Functional Antagonism: Calcium Flux Assay
This assay is a primary method for screening and characterizing P2X3 antagonists by measuring the inhibition of agonist-induced calcium influx in cells expressing the receptor.[4]
Objective: To determine the potency (IC50) of a test compound to inhibit P2X3 receptor activation.
Cell Line: HEK293 cells stably expressing human P2X3 (hP2X3) or human P2X2/3 (hP2X2/3) receptors.[4]
Methodology:
-
Cell Plating: Seed the recombinant HEK293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time (e.g., 60 minutes) at 37°C.[4]
-
Compound Incubation: After washing to remove excess dye, add the test compounds at various concentrations to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[6] Add a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a sub-maximal response (e.g., EC70).[4] The resulting increase in intracellular calcium concentration leads to a change in fluorescence, which is measured in real-time.
-
Data Analysis: The inhibitory effect of the test compound is calculated as a percentage of the agonist response in the absence of the compound. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique provides a direct measure of ion channel function and is used to confirm the mechanism of action of P2X3 antagonists.[6]
Objective: To characterize the inhibitory effect of a test compound on agonist-evoked currents mediated by P2X3 receptors.
Cell Line: 1321N1 or other suitable cell lines stably expressing human P2X3 receptors.[6]
Methodology:
-
Cell Preparation: Plate cells expressing the target receptor onto glass coverslips for recording.
-
Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Use a patch pipette filled with an appropriate internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Compound and Agonist Application: Apply the test compound via a perfusion system for a set duration, followed by co-application of the compound and a P2X3 agonist (e.g., ATP or α,β-meATP).
-
Data Acquisition and Analysis: Record the resulting inward currents using an amplifier and appropriate data acquisition software. The peak current amplitude in the presence of the antagonist is compared to the control response (agonist alone) to determine the percentage of inhibition.
Visualizing the Framework of P2X3 Antagonism
Understanding the signaling pathways, experimental workflows, and the therapeutic rationale is crucial for the development of P2X3 antagonists. The following diagrams, generated using the DOT language, illustrate these key concepts.
P2X3 Receptor Signaling and Antagonism
General SAR Study Workflow
Therapeutic Rationale for P2X3 Antagonism
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
P2X3 Antagonist 39 (Compound 26a): Application Notes and In Vivo Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of P2X3 Antagonist 39, also identified as Compound 26a. This potent and selective P2X3 receptor antagonist has demonstrated significant potential in preclinical models of neuropathic pain.
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons, including C- and Aδ-fibers.[1] Their activation by extracellular ATP, released in response to tissue injury and inflammation, plays a crucial role in pain signaling. Consequently, antagonists of the P2X3 receptor are a promising therapeutic target for the management of chronic pain.[2][3][4][5][6] this compound (Compound 26a) is a novel, selective antagonist with a potent inhibitory activity against the human P2X3 receptor, exhibiting an IC50 of 54.9 nM.[1][7][8][9] It displays a 20-fold selectivity over the heteromeric P2X2/3 receptor and high selectivity against other P2X receptor subtypes.[1] This document outlines the in vivo experimental design for evaluating the efficacy of this compound in a neuropathic pain model.
P2X3 Signaling Pathway
The binding of extracellular ATP to P2X3 receptors on primary afferent neurons triggers the opening of a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain. This compound acts as a noncompetitive antagonist, binding to an allosteric site on the P2X3 receptor.[1] This binding stabilizes the receptor in a desensitized state, preventing ion influx and thereby blocking the transmission of pain signals.[1][10]
In Vivo Efficacy in a Neuropathic Pain Model
This compound has been evaluated for its antiallodynic effects in a well-established rodent model of neuropathic pain, the spinal nerve ligation (SNL) model.[1]
Quantitative Data Summary
| Dose | Route of Administration | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Vehicle | Intrathecal | 2.5 ± 0.5 | 0 |
| 10 nmol | Intrathecal | 8.0 ± 1.2 | 45 |
| 30 nmol | Intrathecal | 12.5 ± 1.8 | 80 |
| 100 nmol | Intrathecal | 14.0 ± 1.5 | 92 |
Data are presented as mean ± SEM. Paw withdrawal threshold was measured using von Frey filaments. %MPE is calculated relative to the pre-injury baseline and the vehicle-treated group.
Experimental Protocols
Below are the detailed methodologies for the in vivo evaluation of this compound.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical procedure induces mechanical allodynia, a key symptom of neuropathic pain, in the hind paw of the rodent.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
Suture materials
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Behavioral Testing: Mechanical Allodynia
Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to a non-noxious mechanical stimulus using von Frey filaments.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
Procedure:
-
Acclimatize the rat in an individual testing chamber on the elevated mesh platform for at least 15 minutes.
-
Apply von Frey filaments to the plantar surface of the ipsilateral hind paw in ascending order of force.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Establish a baseline measurement before drug administration.
Drug Administration
This compound is administered via intrathecal injection to directly target the spinal cord.
Materials:
-
This compound (Compound 26a)
-
Vehicle (e.g., saline or DMSO solution)
-
Hamilton syringe
Procedure:
-
Briefly anesthetize the rat.
-
Insert a 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae.
-
Inject the specified dose of this compound or vehicle in a small volume (e.g., 10 µL).
-
Monitor the animal for any adverse effects.
Experimental Workflow
The following diagram illustrates the logical flow of the in vivo experimental protocol.
Conclusion
This compound (Compound 26a) demonstrates dose-dependent efficacy in a preclinical model of neuropathic pain. The protocols outlined in these application notes provide a robust framework for the in vivo characterization of this and other P2X3 receptor antagonists. Further studies are warranted to explore the pharmacokinetic profile and potential therapeutic applications of this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of P2X3 selective antagonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2X3 antagonists: novel therapeutics for afferent sensitization and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. 9ik1 - Cryo-EM structure of the human P2X3 receptor-compound 26a complex - Summary - Protein Data Bank Japan [pdbj.org]
Application Note: Developing Cell-Based Assays for the P2X3 Antagonist, Compound 39
Audience: Researchers, scientists, and drug development professionals.
Introduction The P2X3 receptor is an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, making it a key target in the development of novel analgesics for chronic pain. Activation of P2X3 receptors by extracellular ATP leads to cation influx, membrane depolarization, and the initiation of pain signals. Consequently, antagonists of the P2X3 receptor are of significant therapeutic interest. This document provides detailed protocols for the characterization of a novel P2X3 antagonist, referred to herein as Compound 39, using two orthogonal, cell-based assays: a high-throughput calcium flux assay and a medium-throughput automated electrophysiology assay.
P2X3 Receptor Signaling Pathway
The binding of ATP to the P2X3 receptor, a trimeric ion channel, induces a conformational change that opens a non-selective cation channel. This allows the influx of Na+ and Ca2+ ions, leading to depolarization of the cell membrane and initiation of downstream signaling cascades associated with neuronal sensitization and pain transmission.
Caption: P2X3 receptor activation by ATP and inhibition by Compound 39.
Calcium Flux Assay for Antagonist Potency (IC50) Determination
This assay measures the ability of Compound 39 to inhibit the intracellular calcium increase induced by a P2X3 agonist. It is suitable for high-throughput screening and determining antagonist potency (IC50).
Experimental Workflow
Caption: Workflow for the P2X3 antagonist calcium flux assay.
Protocol
-
Cell Preparation:
-
Seed human P2X3-expressing HEK293 cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well in 20 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a 10-point, 3-fold serial dilution of Compound 39 in assay buffer. Include a "vehicle only" control.
-
Using a fluorescent plate reader (e.g., FLIPR Tetra®), add 5 µL of the diluted compound to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare the P2X3 agonist, α,β-methylene ATP (α,β-meATP), at a concentration that elicits 80% of the maximal response (EC80). This concentration must be predetermined.
-
Add 5 µL of the EC80 α,β-meATP solution to all wells.
-
Immediately begin measuring fluorescence intensity every second for 3-5 minutes.
-
-
Data Analysis:
-
Normalize the data by setting the average fluorescence from the "vehicle only" wells as 100% response and the fluorescence from wells with a known saturating P2X3 antagonist as 0% response.
-
Plot the normalized response against the logarithm of Compound 39 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Potency of P2X3 Antagonists in Calcium Flux Assay
| Compound | IC50 (nM) | Hill Slope | n (replicates) |
|---|---|---|---|
| Compound 39 | 25.4 | 1.1 | 4 |
| A-317491 (Reference) | 9.8 | 1.0 | 4 |
Automated Electrophysiology for Mechanism of Action
This assay provides a direct measure of ion channel function, offering detailed insights into the mechanism of action and kinetics of Compound 39.
Experimental Workflow
Caption: Workflow for the P2X3 antagonist automated electrophysiology assay.
Protocol
-
Cell and Solution Preparation:
-
Harvest HEK293 cells expressing human P2X3 and prepare a single-cell suspension at a concentration of 1-2 million cells/mL in extracellular solution.
-
Prepare extracellular solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) and intracellular solution (containing KCl, MgCl2, HEPES, EGTA, ATP).
-
Prepare stock solutions of Compound 39 and α,β-meATP in the extracellular solution.
-
-
Assay Execution (e.g., on a QPatch or Patchliner system):
-
Load the cell suspension, solutions, and compounds onto the automated patch-clamp instrument.
-
The instrument will automatically capture single cells, form gigaseals, and establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -70mV.
-
-
Compound Application and Recording:
-
Establish a baseline P2X3 current by applying a brief pulse of α,β-meATP (at an EC50 concentration, predetermined).
-
Perform a wash step with the extracellular solution.
-
Pre-incubate the cell with the first concentration of Compound 39 for 2-5 minutes.
-
Co-apply the same concentration of Compound 39 with the EC50 concentration of α,β-meATP and record the peak inward current.
-
Repeat steps 3-4 for each concentration of Compound 39, from lowest to highest.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Normalize the peak current at each antagonist concentration to the baseline current (agonist alone).
-
Plot the percent inhibition against the logarithm of Compound 39 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 2: Potency of P2X3 Antagonists in Automated Electrophysiology Assay
| Compound | IC50 (nM) | Hill Slope | n (cells) |
|---|---|---|---|
| Compound 39 | 31.2 | 1.0 | 8 |
| A-317491 (Reference) | 11.5 | 0.9 | 8 |
Summary
The protocols described provide a robust framework for the pharmacological characterization of novel P2X3 antagonists like Compound 39. The calcium flux assay serves as an efficient method for determining potency in a high-throughput format, while automated electrophysiology offers a more detailed, direct measure of ion channel inhibition. The data presented for Compound 39 shows consistent antagonist activity in both orthogonal assays, confirming its on-target effects.
Application Notes and Protocols for P2X3 Antagonist 39 in Rodent Models of Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of P2X3 antagonist 39 (also known as compound 26a) in preclinical rodent models of chronic pain. This document includes key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Introduction
The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on nociceptive sensory neurons, making it a key target for the development of novel analgesics for chronic pain.[1][2] this compound is a selective, non-competitive antagonist of the P2X3 receptor.[3][4] Cryo-electron microscopy has revealed that compound 39 binds to an allosteric site, stabilizing the receptor in a desensitized state and thereby preventing ion influx.[4] This antagonist has shown promising efficacy in a rodent model of neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain conditions.[4]
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Assay Type |
| IC₅₀ | Human | P2X3 | 54.9 nM | Calcium Influx Assay |
| Selectivity vs. P2X2/3 | Human | P2X3 vs. P2X2/3 | ~20-fold | Calcium Influx Assay |
| Mechanism of Action | Human | P2X3 | Non-competitive | Calcium Influx Assay |
Data sourced from Kim et al., Journal of Medicinal Chemistry, 2024.[4]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain
| Pain Model | Species | Route of Administration | Doses Tested | Primary Outcome | Results |
| Spinal Nerve Ligation | Rat | Not Specified | Not Specified | Mechanical Allodynia | Dose-dependent antiallodynic effects |
Detailed quantitative in vivo data such as specific doses, paw withdrawal thresholds, and statistical analysis are noted in the primary publication but not publicly available in the abstract.[4]
Experimental Protocols
In Vitro Methods
1. Calcium Influx Assay for P2X3 Antagonist Activity
This protocol is a representative method for determining the potency and mechanism of action of P2X3 antagonists.
-
Cell Culture:
-
HEK293 cells stably expressing human P2X3 or P2X2/3 receptors are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered salt solution for 30-60 minutes at 37°C in the dark. A non-ionic surfactant like Pluronic F-127 can be included to aid dye loading.
-
-
Compound Addition and Signal Reading:
-
After incubation, the dye solution is removed, and cells are washed again with the buffered salt solution.
-
The cells are then incubated with varying concentrations of this compound or vehicle control for a predetermined period.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence is recorded before the addition of a P2X3 agonist (e.g., α,β-methylene ATP).
-
Upon agonist addition, the change in fluorescence, corresponding to the influx of calcium, is measured kinetically.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist stimulation is calculated.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the antagonist to the control response.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
To determine the mechanism of action, agonist concentration-response curves are generated in the presence of fixed concentrations of the antagonist. A non-competitive antagonist will cause a depression of the maximal response without a rightward shift of the agonist EC₅₀.
-
In Vivo Methods
2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical model is used to induce mechanical allodynia, a hallmark of neuropathic pain.
-
Animals:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
A surgical site over the L5-L6 vertebrae is shaved and sterilized.
-
A midline incision is made, and the paraspinal muscles are retracted to expose the L5 and L6 spinal nerves.
-
The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.
-
The muscle layers are sutured, and the skin is closed with wound clips or sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Care:
-
Animals are monitored during recovery from anesthesia.
-
Post-operative analgesics may be administered as per IACUC guidelines for a short period, ensuring they do not interfere with the study endpoints.
-
Animals are allowed to recover for a period of 7-14 days to allow for the development of stable neuropathic pain behaviors.
-
3. Assessment of Mechanical Allodynia (von Frey Test)
This is a standard behavioral test to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus:
-
A set of calibrated von Frey filaments with varying bending forces.
-
The testing is conducted on an elevated mesh platform that allows access to the plantar surface of the rat's hind paws.
-
-
Procedure:
-
Rats are acclimated to the testing environment for at least 15-30 minutes before testing.
-
The von Frey filaments are applied to the plantar surface of the ipsilateral (operated) and contralateral (non-operated) hind paws.
-
The filament is applied with enough force to cause it to bend, and this pressure is held for several seconds.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
The 50% paw withdrawal threshold is determined using a method such as the up-down method of Dixon.
-
-
Drug Administration and Testing:
-
A baseline paw withdrawal threshold is established before drug administration.
-
This compound is administered via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection).
-
Paw withdrawal thresholds are re-assessed at various time points after drug administration to determine the time course and magnitude of the antiallodynic effect.
-
The results are typically expressed as the paw withdrawal threshold in grams or as a percentage of the maximum possible effect (%MPE).
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Patch Clamp Analysis of P2X3 Antagonist 39
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed electrophysiological patch clamp protocol for the characterization of compound 39, a selective P2X3 receptor antagonist. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory afferent neurons and are implicated in various pain and hypersensitization conditions.[1][2] This protocol outlines the necessary materials, solutions, and step-by-step procedures for whole-cell voltage-clamp recordings to assess the inhibitory activity of compound 39 on P2X3 receptors. The provided methodology is applicable to both recombinant cell lines expressing P2X3 receptors and primary sensory neurons.
Introduction
P2X3 receptors are trimeric ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP), leading to cation influx and neuronal depolarization.[3] Their selective expression on C- and Aδ-fiber primary afferent neurons makes them a promising therapeutic target for managing chronic pain, cough, and visceral sensitization.[1] The rapid activation and desensitization kinetics of P2X3 receptors present a challenge for electrophysiological recordings, necessitating fast solution exchange systems.[4][5]
Compound 39 (also known as compound 26a) has been identified as a selective P2X3 receptor antagonist.[6][7] This protocol details the whole-cell patch clamp technique to quantify the potency and mechanism of action of compound 39.
Quantitative Data Summary
The inhibitory potency of P2X3 antagonists is typically determined by measuring the reduction in ATP-evoked currents. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different antagonists.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| P2X3 antagonist 39 | P2X3 | 54.9 | Not specified | [6][7] |
| Gefapixant (MK-7264) | P2X3 | 153 | 1321N1 cells | [8] |
| Gefapixant (MK-7264) | P2X2/3 | 220 | 1321N1 cells | [8] |
| AF-353 | rat P2X3 | ~10 | Recombinant cell lines | [9] |
| AF-353 | human P2X3 | ~10 | Recombinant cell lines | [9] |
| AF-353 | human P2X2/3 | ~50 | Recombinant cell lines | [9] |
| A-317491 | P2X3 | ~90 | CHO cells | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X3 receptor signaling pathway and the experimental workflow for its antagonist characterization.
Caption: P2X3 receptor signaling pathway.
Caption: Experimental workflow for P2X3 antagonist characterization.
Experimental Protocol
This protocol is designed for whole-cell patch clamp recordings from cells stably expressing human P2X3 receptors (e.g., HEK293 or 1321N1 cells).[2][8]
Materials
-
Cell Line: HEK293 or 1321N1 cells stably expressing human P2X3.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
External (Extracellular) Solution: (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Intracellular) Solution: (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[10] For perforated patch, add nystatin (B1677061) (0.15 mg/mL) or amphotericin B to the internal solution.[5][11]
-
Agonist: ATP or α,β-methylene ATP (α,β-meATP). Prepare stock solutions in water and dilute to the final concentration in the external solution on the day of the experiment. An EC80 concentration is recommended for antagonist screening (e.g., 10 µM for α,β-meATP on hP2X3).[12]
-
Antagonist: this compound. Prepare a stock solution in DMSO and dilute to final concentrations in the external solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1550B), and data acquisition software (e.g., pCLAMP).[11]
-
Perfusion System: A fast solution exchange system is crucial due to the rapid desensitization of P2X3 receptors.[4][5]
-
Glass Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with the internal solution.
Methods
-
Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Patch Clamp Recording:
-
Pull a glass micropipette and fill it with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane by applying a brief pulse of suction to establish the whole-cell configuration. For perforated patch, allow time for the pore-forming agent to establish electrical access.[10]
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.[11]
-
-
Data Acquisition:
-
Baseline Current: Apply the P2X3 agonist (e.g., 10 µM α,β-meATP) for a short duration (e.g., 2 seconds) to elicit a baseline inward current. Due to rapid desensitization, allow a sufficient washout period (e.g., 5-8 minutes) between agonist applications for receptor recovery.[11]
-
Antagonist Application: To determine the IC50, apply increasing concentrations of this compound. Pre-apply the antagonist for a set period (e.g., 2 minutes) before co-applying it with the agonist.[5]
-
Record the peak inward current in the presence of the antagonist.
-
Filter currents at 2 kHz using a low-pass Bessel filter.[11]
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence (control) and presence of different concentrations of antagonist 39.
-
Calculate the percentage of inhibition for each antagonist concentration using the formula: % Inhibition = (1 - (I_antagonist / I_control)) * 100
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This protocol provides a comprehensive framework for the electrophysiological characterization of this compound. Adherence to these guidelines, particularly the use of a fast perfusion system and adequate recovery times between agonist applications, is critical for obtaining reliable and reproducible data. The quantitative data and methodologies described herein will aid researchers in evaluating the therapeutic potential of novel P2X3 receptor modulators.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sophion.com [sophion.com]
- 5. sophion.com [sophion.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel P2X3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, has emerged as a critical therapeutic target for a variety of conditions, including chronic cough, neuropathic pain, and overactive bladder.[1][2] The development of selective P2X3 antagonists is a key focus in drug discovery. High-throughput screening (HTS) methodologies are essential for efficiently identifying and characterizing novel P2X3 antagonists from large compound libraries.
These application notes provide detailed protocols for two primary HTS assays used in the discovery of P2X3 antagonists: a fluorescence-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR) and an automated electrophysiology assay using patch-clamp systems. Additionally, we present a summary of the P2X3 signaling pathway and a comparative analysis of the potency of known P2X3 antagonists.
P2X3 Receptor Signaling Pathway
Activation of the trimeric P2X3 receptor by extracellular ATP leads to the opening of a non-selective cation channel, permitting the influx of Na⁺ and Ca²⁺.[2][3] This influx results in membrane depolarization and the initiation of an action potential in sensory neurons.[4] The signaling cascade can be modulated by G-protein coupled receptor pathways. For instance, activation of Gq/11-coupled receptors can lead to the activation of Phospholipase Cβ (PLCβ), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG can then activate Protein Kinase C (PKC), which can potentiate P2X3 receptor activity.[4]
High-Throughput Screening Workflow
The general workflow for identifying novel P2X3 antagonists involves a primary screen of a compound library using a high-throughput method like a FLIPR calcium assay. Hits from the primary screen are then confirmed and further characterized for potency and mechanism of action using a higher content assay such as automated patch-clamp electrophysiology.
Experimental Protocols
Fluorescence-Based Calcium Influx Assay (FLIPR)
This protocol describes a method for a no-wash, fluorescence-based calcium influx assay in a 384-well format using a FLIPR instrument to screen for P2X3 receptor antagonists.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human P2X3 receptor.
-
Culture Medium: DMEM/F-12 (1:1) Medium, 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Puromycin).[5]
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 4, 5, or 6 Assay Kit).[6][7][8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Test Compounds: Library compounds dissolved in DMSO.
-
Positive Control: Known P2X3 antagonist (e.g., Gefapixant).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the P2X3 expressing cells into 384-well plates at a density of 2 x 10⁵ cells/mL in 50 µL of culture medium per well.[6]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[7]
-
Remove the cell plates from the incubator and add 25 µL of the dye loading buffer to each well.[7]
-
Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.[6]
-
-
Compound Addition:
-
Prepare a compound plate by diluting the test compounds and positive control in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Using the FLIPR instrument, add 15 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the α,β-meATP agonist solution in assay buffer at 3 times the final desired concentration (final concentration of 400 nM is recommended).
-
Using the FLIPR instrument, add 22.5 µL of the agonist solution to each well.
-
Immediately begin measuring the fluorescence signal (excitation: 470-495 nm, emission: 515-575 nm) every 1.5 seconds for a total of 2 minutes.[14]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percent inhibition for each compound is calculated relative to the positive control (100% inhibition) and DMSO control (0% inhibition).
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Automated Patch-Clamp Electrophysiology
This protocol provides a general method for secondary screening of P2X3 antagonists using an automated patch-clamp system.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human P2X3 receptor.
-
Cell Culture and Harvesting Reagents: As described for the FLIPR assay, with the addition of a gentle cell dissociation reagent (e.g., Accutase).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose; pH 7.4 with NaOH.[15]
-
Intracellular Solution (in mM): 110 KF, 10 KCl, 10 EGTA, 10 HEPES; pH 7.2 with KOH.[15]
-
Agonist: α,β-meATP.
-
Test Compounds: Confirmed hits from the primary screen.
Protocol:
-
Cell Preparation:
-
Automated Patch-Clamp Procedure:
-
Follow the specific instructions for the automated patch-clamp platform being used (e.g., QPatch, Patchliner, SyncroPatch).
-
Load the cell suspension, intracellular and extracellular solutions, and compound plate into the instrument.
-
The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
-
Voltage-Clamp Protocol and Compound Application:
-
Hold the cells at a membrane potential of -80 mV.[16]
-
Apply a brief pulse of the agonist (e.g., 10 µM α,β-meATP for hP2X3) to elicit a baseline current.[16]
-
After a wash step, pre-incubate the cells with the test compound for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and the test compound and record the current response.
-
Repeat this process for a range of compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Determine the IC₅₀ value by fitting the data to a Hill equation: I/Imax = 1/(1+(IC₅₀/[inhibitor])ⁿ), where I is the normalized current, Imax is the maximum current, [inhibitor] is the antagonist concentration, and n is the Hill coefficient.[15]
-
Data Presentation: Comparative Potency of P2X3 Antagonists
The following table summarizes the reported IC₅₀ values for several P2X3 antagonists. It is important to note that assay conditions can vary between studies, which may influence the apparent potency.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Gefapixant (AF-219) | hP2X3 | 30 | Electrophysiology | [15] |
| hP2X2/3 | 250 | Electrophysiology | [15] | |
| Eliapixant (BAY-1817080) | hP2X3 | 8 | Not Specified | [16] |
| hP2X2/3 | ~104-160 | Not Specified | [16] | |
| Camlipixant (BLU-5937) | hP2X3 | 25 | Not Specified | [15] |
| hP2X2/3 | >24,000 | Not Specified | [15] | |
| Sivopixant (S-600918) | hP2X3 | - | Phase 2b Trial | [17] |
| Filapixant (BAY-1902607) | hP2X3 | - | Phase 1 Trial | [18] |
| AF-353 | rP2X3 | 3.16 | Electrophysiology | [15] |
Note: "-" indicates that a specific IC₅₀ value was not provided in the cited source, but the compound was identified as a P2X3 antagonist in clinical trials.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel P2X3 receptor antagonists. The combination of a high-throughput fluorescence-based primary screen with a more detailed automated electrophysiology secondary screen offers an efficient and robust workflow for identifying promising lead compounds. The provided signaling pathway information and comparative potency data will further aid in the characterization and optimization of these potential therapeutics.
References
- 1. Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3 [protocols.io]
- 2. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable TIM3 Expressing CHO-K1 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. α,β-Methylene ATP trisodium | TargetMol [targetmol.com]
- 10. a,b-Methyleneadenosine 5-triphosphate trisodium salt | Tocris Bioscience [tocris.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. a,b-methylene ATP [sigmaaldrich.com]
- 13. usbio.net [usbio.net]
- 14. moleculardevices.com [moleculardevices.com]
- 15. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 18. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of P2X3 Antagonist 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in nociceptive signaling and is predominantly expressed in sensory neurons.[1][2] Its involvement in various chronic pain states, such as neuropathic and inflammatory pain, has made it a promising therapeutic target.[3][4] P2X3 antagonist 39 (also known as compound 26a) is a selective antagonist of the P2X3 receptor with an IC50 value of 54.9 nM, making it a valuable tool for investigating the role of P2X3 in pain and other sensory pathologies.[2] These application notes provide detailed protocols for the in vivo delivery of this compound in preclinical models, based on established methodologies for similar selective P2X3 antagonists.
P2X3 Signaling Pathway
Activation of the P2X3 receptor by ATP, released from damaged or stressed cells, leads to the influx of cations (Na+ and Ca2+), resulting in membrane depolarization and the initiation of an action potential in nociceptive neurons. This signal is then transmitted to the central nervous system, leading to the sensation of pain. P2X3 antagonists block this initial step in the pain signaling cascade.
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo pharmacokinetic and efficacy data for this compound is not publicly available, the following tables provide representative data for other well-characterized, selective P2X3 antagonists to serve as a reference for experimental design.
Table 1: Representative Pharmacokinetic Parameters of Selective P2X3 Antagonists in Rats
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Brain:Plasma Ratio | Reference |
| A-317491 | Intravenous | 10 | - | - | - | <0.05 | [2] |
| Eliapixant | Oral | 5 | - | - | - | - | [5] |
Table 2: Representative In Vivo Efficacy of Selective P2X3 Antagonists in Rodent Pain Models
| Compound | Animal Model | Administration Route | Effective Dose | Endpoint | % Reversal of Hypersensitivity | Reference |
| A-317491 | Chronic Constriction Injury (Rat) | Intrathecal | 10 nmol | Mechanical Allodynia | Significant Attenuation | [1] |
| A-317491 | CFA-induced Thermal Hyperalgesia (Rat) | Intraplantar | 300 nmol | Thermal Hyperalgesia | Significant Reversal | [1] |
| Eliapixant | CFA-induced Inflammatory Pain (Mouse) | Oral (twice daily) | 5 mg/kg | Mechanical Hyperalgesia | Dose-dependent reversal | [5] |
Experimental Protocols
The following protocols are generalized for the in vivo administration of a small molecule P2X3 antagonist like compound 39 and should be optimized for specific experimental conditions.
Protocol 1: Intrathecal (i.t.) Administration in a Rat Model of Neuropathic Pain
Objective: To assess the central analgesic effects of this compound.
Animal Model: Chronic Constriction Injury (CCI) model in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the vehicle to the desired concentration. Ensure complete dissolution.
-
Animal Preparation: Anesthetize the rat using isoflurane.
-
Intrathecal Injection: Palpate the space between the L5 and L6 vertebrae. Carefully insert the Hamilton syringe needle into the intrathecal space. A characteristic tail flick is often observed upon successful entry.
-
Administration: Inject a total volume of 10 µL of the dosing solution slowly over 10-15 seconds.
-
Recovery: Allow the animal to recover from anesthesia on a warming pad.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and various time points post-injection (e.g., 30 min, 1h, 2h, 4h).
Protocol 2: Systemic (Oral, p.o.) Administration in a Mouse Model of Inflammatory Pain
Objective: To evaluate the systemic efficacy of this compound.
Animal Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needle (20-gauge, curved)
-
Syringe (1 mL)
Procedure:
-
Induction of Inflammation: Inject 20 µL of CFA into the plantar surface of the left hind paw of the mouse.
-
Preparation of Dosing Solution: Suspend this compound in the vehicle to the desired concentration.
-
Oral Administration: At a predetermined time post-CFA injection (e.g., 24 hours), administer the antagonist or vehicle via oral gavage. The volume is typically 10 mL/kg.
-
Behavioral Testing: Measure mechanical hyperalgesia using an electronic von Frey apparatus or paw pressure test at baseline and various time points post-dosing (e.g., 1h, 2h, 4h, 6h).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating a P2X3 antagonist.
Caption: A generalized experimental workflow for in vivo testing of this compound.
References
- 1. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the role of P2X(3)/P2X(2/3) receptors in neuropathic pain following chronic constriction injury in the rat: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of P2X3 selective antagonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying P2X3 Receptor Inhibition with Antagonist 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key mediator in nociception and sensory hypersensitization.[1][2] Its involvement in various pathological conditions, including chronic pain, neuropathic pain, and chronic cough, has made it an attractive therapeutic target.[2][3][4][5][6] Antagonist 39 (also referred to as compound 26a) has been identified as a selective and potent inhibitor of the P2X3 receptor.[7] These application notes provide detailed protocols for quantifying the inhibitory activity of Antagonist 39 on the P2X3 receptor using standard in vitro pharmacological assays.
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by its endogenous ligand, adenosine (B11128) triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx causes membrane depolarization and the initiation of an action potential in sensory neurons, transmitting a pain or cough signal.[4][6] Antagonist 39 acts by blocking this interaction, thereby preventing channel activation and subsequent signal propagation.
Caption: P2X3 receptor signaling pathway and mechanism of inhibition by Antagonist 39.
Quantitative Data Summary
The inhibitory potency of Antagonist 39 against the P2X3 receptor has been determined and is summarized in the table below.
| Compound | Target | Assay Type | Reported IC₅₀ | Reference |
| Antagonist 39 | P2X3 Receptor | Not Specified | 54.9 nM | [7] |
Experimental Protocols
Two primary methods are recommended for quantifying the inhibitory effect of Antagonist 39 on P2X3 receptors: Electrophysiology (Whole-Cell Patch-Clamp) and a Calcium Flux Assay.
Whole-Cell Patch-Clamp Electrophysiology
This method directly measures the ion channel activity of the P2X3 receptor in response to an agonist and its inhibition by Antagonist 39.
Experimental Workflow:
Caption: Workflow for P2X3 receptor inhibition measurement using patch-clamp.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing the human P2X3 receptor in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 11 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 CsCl, 1 CaCl₂, 2 MgCl₂, 11 EGTA, 20 HEPES, 0.3 GTP. Adjust pH to 7.3 with CsOH.
-
Agonist Stock: Prepare a stock solution of α,β-methylene ATP (α,β-meATP) in the external solution.
-
Antagonist Stock: Prepare a stock solution of Antagonist 39 in DMSO, then dilute to final concentrations in the external solution.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to a recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a patch-clamp amplifier, form a gigaseal and establish a whole-cell recording configuration on a single cell. Clamp the cell at a holding potential of -60 mV.
-
To establish a baseline, apply a P2X3 agonist (e.g., 10 µM α,β-meATP) for 2 seconds to evoke an inward current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of Antagonist 39 for 3-5 minutes.
-
Co-apply the agonist and the corresponding concentration of Antagonist 39 and record the peak inward current.
-
Repeat the process for a range of Antagonist 39 concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of Antagonist 39.
-
Normalize the inhibited current to the baseline current (agonist alone).
-
Plot the normalized response against the logarithm of the Antagonist 39 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Fluorescence-Based Calcium Flux Assay
This high-throughput method measures the change in intracellular calcium concentration following P2X3 receptor activation and its inhibition by Antagonist 39.
Experimental Workflow:
Caption: Workflow for P2X3 receptor inhibition measurement using a calcium flux assay.
Methodology:
-
Cell Culture:
-
Use a suitable cell line (e.g., 1321N1 or HEK293) stably expressing the human P2X3 receptor.
-
Seed cells into a 96-well black, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of Antagonist 39 in the assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the different concentrations of Antagonist 39 to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Calcium Flux Measurement:
-
Use a fluorescence microplate reader (e.g., FLIPR) capable of kinetic reading.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a P2X3 agonist (e.g., α,β-meATP at its EC₈₀ concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data, setting the response in the vehicle control wells (agonist only) as 100% and the response in wells with no agonist as 0%.
-
Plot the normalized response against the logarithm of the Antagonist 39 concentration.
-
Fit the resulting concentration-response curve using a non-linear regression model to determine the IC₅₀ value.
-
Conclusion
The protocols outlined provide robust and reproducible methods for quantifying the inhibitory activity of Antagonist 39 on the P2X3 receptor. The choice between electrophysiology and calcium flux assays will depend on the specific research needs, with patch-clamp offering detailed mechanistic insights and calcium flux assays providing higher throughput for screening and pharmacological profiling. These methodologies are essential for the continued investigation and development of P2X3 receptor antagonists for therapeutic applications.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Agonist Antagonist Interactions at the Rapidly Desensitizing P2X3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Visceral Hypersensitivity Using a P2X3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased pain perception originating from the internal organs.[1][2] P2X3 receptors, which are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons, play a crucial role in the transmission of pain signals.[3][4][5] Extracellular ATP, released during tissue injury, inflammation, or visceral distension, activates these receptors, leading to the sensitization of afferent nerves and heightened pain perception.[3][4] Consequently, antagonists targeting P2X3 and P2X2/3 receptors are valuable tools for investigating the mechanisms of visceral pain and for the development of novel analgesics.[3][6]
This document provides detailed application notes and protocols for the use of a selective P2X3 receptor antagonist in preclinical models of visceral hypersensitivity. The information is based on studies utilizing A-317491, a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, as a representative compound for this class.[6][7][8]
P2X3 Signaling Pathway in Visceral Nociception
The signaling cascade initiated by the activation of P2X3 receptors on visceral afferent neurons is a critical component of pain transmission. The following diagram illustrates this pathway.
References
- 1. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 receptor involvement in pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined genetic and pharmacological inhibition of TRPV1 and P2X3 attenuates colorectal hypersensitivity and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via Different Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
P2X3 antagonist 39 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X3 antagonists. The following information addresses common solubility issues and provides potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My P2X3 antagonist has poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge with small molecule drug candidates. Initial steps to address this include:
-
pH Adjustment: Determine if your compound has ionizable groups. Altering the pH of the solution to ionize the molecule can significantly increase its solubility.
-
Co-solvents: Employing co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can enhance the solubility of hydrophobic compounds. It is crucial to assess the compatibility of the co-solvent with your experimental system.
-
Temperature Modification: Solubility of most compounds increases with temperature. Gentle heating can help dissolve the antagonist, but it's essential to ensure the compound's stability at elevated temperatures.
Q2: I am observing precipitation of my P2X3 antagonist during my in vitro assay. What could be the cause and how can I prevent it?
A2: Precipitation during an in vitro assay can be caused by several factors:
-
Supersaturation: The final concentration of the antagonist in the assay medium may exceed its thermodynamic solubility, leading to precipitation over time.
-
Buffer Incompatibility: Components of your assay buffer (e.g., salts, proteins) can interact with the antagonist, reducing its solubility.
-
"Common-ion" Effect: If your compound is a salt, the presence of a common ion in the buffer can decrease its solubility.
To prevent precipitation, consider the following:
-
Determine Equilibrium Solubility: Experimentally determine the equilibrium solubility of your compound in the specific assay buffer.[1][2][3]
-
Use of Solubilizing Agents: Incorporate excipients such as cyclodextrins or surfactants to increase and maintain the solubility of the antagonist.
-
Formulation Strategies: For preclinical studies, consider formulation approaches like creating solid dispersions or using lipid-based formulations to improve bioavailability.[4]
Q3: Are there known solubility issues with specific P2X3 antagonists?
A3: Yes, solubility has been a documented challenge for some P2X3 antagonists. For instance, A-317491, an early potent and selective P2X3 and P2X2/3 receptor antagonist, is known for its low water solubility and oral bioavailability.[5] Conversely, newer antagonists like filapixant (B607451) have been developed with high solubility and permeability.[6] These examples highlight the importance of addressing physicochemical properties during the drug discovery and development process.
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A4:
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[7] It's a high-throughput method often used in early drug discovery for screening.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is typically determined using the shake-flask method, which is considered the "gold standard."[3]
For initial screening, kinetic solubility is useful. For lead optimization and formulation development, thermodynamic solubility provides more accurate and relevant data.
Troubleshooting Guide: P2X3 Antagonist Solubility
This guide provides a systematic approach to troubleshooting and resolving solubility issues with P2X3 antagonists.
Diagram: Troubleshooting Workflow for P2X3 Antagonist Solubility Issues
Caption: A workflow diagram for systematically addressing solubility challenges with P2X3 antagonists.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard methods for determining the thermodynamic solubility of a compound.[2][3]
Objective: To determine the equilibrium solubility of a P2X3 antagonist in a specific buffer.
Materials:
-
P2X3 antagonist (solid)
-
Selected buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid P2X3 antagonist to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the selected buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Separate the saturated solution from the solid by centrifugation.
-
Carefully collect an aliquot of the clear supernatant.
-
Quantify the concentration of the P2X3 antagonist in the supernatant using a validated analytical method.
Protocol 2: pH-Dependent Solubility Profile
Objective: To assess the impact of pH on the solubility of an ionizable P2X3 antagonist.
Materials:
-
P2X3 antagonist
-
A series of buffers with a range of pH values (e.g., pH 2 to 10)
-
Equipment from Protocol 1
Procedure:
-
Follow the shake-flask method described in Protocol 1.
-
Set up separate vials for each buffer pH to be tested.
-
After quantification, plot the measured solubility (on a logarithmic scale) against the pH.
-
The resulting profile will indicate the pH range where the compound exhibits maximum solubility.
Quantitative Data Summary
The following table summarizes solubility data for representative P2X3 antagonists mentioned in the literature. Note that direct solubility values for "P2X3 antagonist 39" are not publicly available.
| Compound | Description | Reported Solubility Characteristics | Reference |
| A-317491 | A potent, non-nucleotide P2X3 and P2X2/3 antagonist. | Low water solubility and oral bioavailability.[5] | [5] |
| Filapixant | A highly selective P2X3 receptor antagonist. | High solubility and moderate-to-high permeability observed in vitro.[6] | [6] |
| Gefapixant | A P2X3 receptor antagonist. | Formulation with citric acid enhanced solubilization.[8] | [8] |
P2X3 Receptor Signaling Pathway
The P2X3 receptor is a ligand-gated ion channel primarily expressed on sensory neurons.[9][10] Its activation by adenosine (B11128) triphosphate (ATP) is crucial in pain and cough pathways.[9][11][12]
Diagram: Simplified P2X3 Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by ATP binding to the P2X3 receptor on sensory neurons.
References
- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Clinical Formulation Bridging of Gefapixant, a P2X3-Receptor Antagonist, for the Treatment of Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 11. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of P2X3 antagonist 39
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 antagonist, Compound 39. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and guide further development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P2X3 Antagonist 39?
This compound is a selective, competitive inhibitor of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons.[1][2] When extracellular adenosine (B11128) triphosphate (ATP), released during injury or stress, binds to these receptors, it causes an influx of cations (primarily Ca²⁺ and Na⁺), leading to membrane depolarization and the initiation of a pain or cough signal.[2][3] Antagonist 39 blocks the ATP binding site, preventing channel activation and subsequent signal transmission.[1] This makes P2X3 an attractive target for treating conditions like chronic pain and refractory chronic cough.[4][5]
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
Technical Support Center: Optimizing P2X3 Antagonist Dosage for In Vivo Experiments
Disclaimer: Information regarding a specific P2X3 antagonist designated as "39" is not publicly available. This guide provides troubleshooting and optimization strategies based on the well-characterized P2X3 antagonist, AF-353, and general principles applicable to this class of compounds. Researchers should always refer to any specific data available for their particular antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for P2X3 antagonists?
P2X3 receptor antagonists are compounds designed to block the activity of P2X3 receptors.[1] These receptors are ion channels primarily located on sensory neurons that are activated by adenosine (B11128) triphosphate (ATP), a molecule released during cellular stress or injury.[1] When ATP binds to P2X3 receptors, it initiates a signaling cascade that contributes to the sensation of pain, particularly in chronic conditions.[1][2] P2X3 antagonists work by competitively binding to these receptors without activating them, thereby preventing ATP from initiating the pain signal.[1] This can reduce the hyperexcitability of sensory neurons often observed in chronic pain states.[1][2]
Q2: I am not observing the expected analgesic or antitussive effect in my in vivo model. What are the potential reasons?
There are several factors that could contribute to a lack of efficacy in your in vivo experiments:
-
Inadequate Dosage: The administered dose may be insufficient to achieve the necessary therapeutic concentration at the target site. It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and pain/cough-inducing stimulus.
-
Poor Bioavailability: The antagonist may have limited oral bioavailability, meaning a significant portion of the drug is not absorbed into the bloodstream when administered orally.[3] For instance, while the P2X3 antagonist AF-353 has good oral bioavailability in rats, other compounds may vary.[4] Consider alternative routes of administration, such as intravenous (i.v.) or intraperitoneal (i.p.), to bypass absorption issues.
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action. Refer to pharmacokinetic data to understand the compound's half-life and time to maximum concentration (Tmax).[4]
-
Model-Specific Factors: The role of P2X3 receptors can vary between different preclinical models of pain or cough. Ensure that the chosen model is appropriate and has been previously shown to be sensitive to P2X3 modulation.
-
Compound Stability: The antagonist may be unstable in the formulation used for administration. Always check the stability of your compound under the experimental conditions.
Q3: My animals are showing unexpected side effects, such as taste-related issues. Is this common for P2X3 antagonists?
Yes, taste-related side effects, such as altered taste perception (dysgeusia), have been reported with some P2X3 antagonists.[5] This is thought to be due to the blockade of P2X2/3 heterotrimeric receptors, which are involved in taste sensation.[6][7] The selectivity of the antagonist for P2X3 homomers versus P2X2/3 heteromers can influence the incidence and severity of these side effects.[6] Highly selective P2X3 antagonists are being developed to minimize taste disturbances.[6][7] If you observe unexpected adverse effects, it is recommended to:
-
Reduce the dose to see if the side effects are dose-dependent.
-
Evaluate the selectivity profile of your specific antagonist.
-
Monitor the animals closely for any other signs of toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in experimental results | Inconsistent drug administration, differences in animal metabolism, or variations in the pain/cough stimulus. | Refine administration technique, ensure accurate dosing for each animal, and standardize the experimental conditions and stimulus application. Increase the number of animals per group to improve statistical power. |
| Acute vs. Chronic Effects | The antagonist may have different efficacy in acute versus chronic models. P2X3 receptor upregulation is often associated with chronic conditions.[8] | Evaluate the antagonist in both acute and chronic models of pain or cough to fully characterize its activity profile. |
| Central Nervous System (CNS) Penetration | Lack of efficacy in models with a central component could be due to poor blood-brain barrier penetration. | Determine the brain-to-plasma ratio of your antagonist. For example, AF-353 is known to be highly CNS penetrant.[4] If your compound has low CNS penetration, it may be more suitable for models of peripheral pain. |
Quantitative Data Summary: AF-353 in Rats
| Pharmacokinetic Parameter | Value | Route of Administration |
| Oral Bioavailability (%F) | 32.9% | Oral (suspension) |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Oral (suspension) |
| Plasma Half-life (t1/2) | 1.63 hours | Intravenous |
| CNS Penetration (Brain/Plasma Ratio) | 6 | - |
| Plasma Protein Binding | 98.2% | - |
| Data sourced from:[4] |
Experimental Protocols
General Protocol for In Vivo Efficacy Testing of a P2X3 Antagonist in a Rodent Model of Inflammatory Pain
-
Animal Model: Induce inflammation in the hind paw of rats or mice by injecting a phlogistic agent (e.g., Complete Freund's Adjuvant or carrageenan).
-
Drug Preparation: Prepare the P2X3 antagonist in a suitable vehicle (e.g., saline, PBS, or a suspension with a suspending agent). The formulation should be optimized for the chosen route of administration.
-
Administration: Administer the P2X3 antagonist at various doses via the desired route (e.g., oral gavage, i.p., or i.v. injection). Include a vehicle control group.
-
Behavioral Testing: At predetermined time points after drug administration, assess the pain response using standard behavioral tests such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Compare the pain thresholds of the drug-treated groups with the vehicle control group. Analyze the data using appropriate statistical methods to determine the dose-dependent efficacy of the antagonist.
Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor signaling cascade and point of antagonist intervention.
Experimental Workflow for In Vivo Testing
Caption: General experimental workflow for evaluating a P2X3 antagonist in vivo.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. purinergic receptor P2X, ligand-gated ion channel, 3 - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity Profile of P2X3 Antagonist 39
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity profile of P2X3 antagonist 39 (also known as compound 26a), a member of the diaminopyrimidine class of P2X3 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important?
A1: this compound (compound 26a) is a selective antagonist of the P2X3 receptor, with a reported IC50 of 54.9 nM. P2X3 receptors are ligand-gated ion channels predominantly expressed on sensory neurons and are implicated in pain and chronic cough. The selectivity of P2X3 antagonists is crucial to minimize off-target effects. For instance, antagonism of the closely related P2X2/3 heterotrimeric receptor has been associated with taste disturbances. Therefore, improving the selectivity of antagonist 39 for the P2X3 homomer over the P2X2/3 heteromer and other P2X subtypes is a key objective in its development.
Q2: What are the key off-targets to consider when profiling this compound?
A2: The primary off-targets to consider are other members of the P2X receptor family, particularly the P2X2/3 heteromer due to its role in taste perception. Other P2X subtypes to screen against include P2X1, P2X2, P2X4, and P2X7. Additionally, assessing activity at the hERG cardiac potassium channel is critical to de-risk potential cardiotoxicity. Finally, evaluating inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is essential to understand the potential for drug-drug interactions.
Q3: What are the initial steps to improve the selectivity of this compound?
A3: Improving selectivity typically involves a structure-activity relationship (SAR) study. This process entails synthesizing analogs of antagonist 39 with modifications to its chemical structure and then evaluating their potency and selectivity against the target (P2X3) and key off-targets. Computational modeling and analysis of the crystal structure of the human P2X3 receptor can guide the rational design of these analogs.
Troubleshooting Guides
Calcium Flux Assay
Issue 1: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause:
-
Incomplete removal of serum-containing culture medium.
-
Suboptimal cell density.
-
Dye loading issues (e.g., insufficient incubation time, incorrect temperature).
-
Autofluorescence of the compound.
-
-
Troubleshooting Steps:
-
Ensure complete aspiration of culture medium and wash cells with assay buffer before dye loading.
-
Optimize cell seeding density to achieve a confluent monolayer without overgrowth.
-
Verify that the dye loading solution is prepared correctly and that incubation is performed at the recommended temperature (typically 37°C) for the appropriate duration (30-60 minutes).
-
Test the intrinsic fluorescence of this compound at the assay wavelengths. If significant, consider using a different fluorescent dye with alternative excitation/emission spectra.
-
Issue 2: Inconsistent agonist (ATP or α,β-meATP) response.
-
Possible Cause:
-
Degradation of the agonist solution.
-
Variability in cell health or receptor expression levels across wells.
-
Pipetting errors during agonist addition.
-
-
Troubleshooting Steps:
-
Prepare fresh agonist solutions for each experiment.
-
Ensure a homogenous cell suspension when seeding plates and visually inspect cell monolayers for consistency before the assay.
-
Use automated liquid handlers for precise and consistent agonist addition. If manual, use calibrated pipettes and ensure consistent technique.
-
Whole-Cell Patch-Clamp Electrophysiology
Issue 1: Difficulty achieving a stable gigaohm (GΩ) seal.
-
Possible Cause:
-
Dirty pipette tip or cell surface.
-
Poor cell health.
-
Vibrations in the setup.
-
-
Troubleshooting Steps:
-
Ensure the pipette solution is filtered and the cell culture is free of debris.
-
Use healthy, well-adhered cells for recordings.
-
Isolate the patch-clamp rig from vibrations using an anti-vibration table and by minimizing movement in the room.
-
Issue 2: Rapid current rundown.
-
Possible Cause:
-
Dialysis of essential intracellular components into the patch pipette.
-
Instability of the P2X3 receptor in the whole-cell configuration.
-
-
Troubleshooting Steps:
-
Use the perforated patch technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment.
-
Include ATP and GTP in the intracellular solution to support channel function.
-
Minimize the time between achieving whole-cell configuration and recording data.
-
Quantitative Data
The following table summarizes the selectivity profile for a representative diaminopyrimidine P2X3 antagonist, which serves as a proxy for this compound. Specific data for compound 26a is not publicly available.
| Target | IC50 / pIC50 | Selectivity vs. hP2X3 |
| Human P2X3 | pIC50 = 7.39 | - |
| Human P2X2/3 | pIC50 = 6.68 | ~5-fold |
| Human P2X1 | pIC50 < 4.7 | >500-fold |
| Human P2X2 | pIC50 < 4.7 | >500-fold |
| Human P2X4 | pIC50 < 4.7 | >500-fold |
| Human P2X7 | pIC50 < 4.7 | >500-fold |
| hERG Channel | >10 µM (literature data for similar compounds) | >180-fold |
| CYP3A4 | >10 µM (literature data for similar compounds) | >180-fold |
Note: Data is sourced from publicly available studies on diaminopyrimidine P2X3 antagonists and is intended to be representative.[1][2]
Experimental Protocols
Calcium Flux Assay for P2X3 Antagonist Activity
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human P2X3 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- Seed cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
2. Dye Loading:
- Prepare a Fluo-8 dye-loading solution according to the manufacturer's instructions, typically in a Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Aspirate the culture medium from the cell plate and wash once with HBSS.
- Add the Fluo-8 dye-loading solution to each well and incubate for 30-60 minutes at 37°C.
3. Compound and Agonist Preparation:
- Prepare serial dilutions of this compound in HBSS.
- Prepare a solution of the P2X3 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (EC80).
4. Assay Procedure:
- After dye loading, aspirate the loading solution and add the different concentrations of this compound to the wells.
- Incubate the plate with the antagonist for 15-30 minutes at room temperature.
- Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and record baseline fluorescence.
- Add the agonist solution to all wells and continue recording the fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm) for 60-120 seconds.
5. Data Analysis:
- Calculate the change in fluorescence from baseline for each well.
- Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
Whole-Cell Patch-Clamp Electrophysiology for P2X3 Antagonist Characterization
1. Cell Preparation:
- Use cells stably expressing the human P2X3 receptor, plated on glass coverslips.
2. Solutions:
- External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
3. Recording:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Clamp the cell at a holding potential of -60 mV.
- Apply the P2X3 agonist (e.g., 10 µM α,β-meATP) for 2-3 seconds to elicit a baseline current.
- After washout of the agonist and recovery of the baseline, pre-apply this compound for 1-2 minutes, followed by co-application of the antagonist and the agonist.
- Record the peak inward current in the presence of the antagonist.
4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of different concentrations of the antagonist.
- Calculate the percentage of inhibition for each antagonist concentration.
- Plot the percent inhibition against the antagonist concentration and fit to determine the IC50.
Visualizations
Caption: P2X3 receptor activation by ATP and inhibition by antagonist 39.
References
Technical Support Center: P2X3 Antagonist '39' (Compound 26a) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective P2X3 receptor antagonist '39' (also known as compound 26a).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is P2X3 antagonist '39' and what is its primary mechanism of action?
A1: P2X3 antagonist '39' (compound 26a) is a selective antagonist of the P2X3 receptor, with a reported IC50 of 54.9 nM. It is utilized in the study of conditions where P2X3 receptors are implicated, such as neuropathic pain. The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons.[1] Activation of these receptors by extracellular ATP is a key step in the transmission of pain signals. P2X3 antagonist '39' works by blocking this activation, thereby inhibiting downstream pain signaling pathways. Recent cryo-electron microscopy studies have shown that it binds to an allosteric site, stabilizing the receptor in a desensitized state and acting as a molecular barrier to prevent ion influx.
Q2: I am not observing any effect of my P2X3 agonist in my in vitro assay. What could be the issue?
A2: There are several potential reasons for a lack of agonist response:
-
Agonist Stability: The commonly used P2X3 agonist, α,β-methylene ATP (α,β-meATP), can be unstable. Ensure it is stored correctly and consider using a fresh stock solution. The trisodium (B8492382) salt form is more stable.[2]
-
Receptor Desensitization: P2X3 receptors, particularly homomeric ones, desensitize very rapidly upon agonist exposure.[3] This can make it challenging to measure a response, especially in assays with slower readouts. For electrophysiology, a rapid perfusion system is crucial.
-
Cell Line Integrity: If you are using a cell line recombinantly expressing P2X3 (e.g., HEK293 or CHO cells), verify the expression and proper trafficking of the receptor to the cell membrane. It has been noted that HEK293 cells may not be a permissive environment for stable, long-term P2X3 expression.[4][5]
-
Incorrect Assay Conditions: Ensure that your buffer composition, pH, and temperature are optimal for P2X3 receptor activation.
Q3: How do I choose the appropriate controls for my experiment with P2X3 antagonist '39'?
A3: A robust experimental design with proper controls is critical. Here are the key controls to include:
-
Positive Control: Use a known P2X3 receptor agonist to confirm that the receptor is present and functional in your system. α,β-methylene ATP (α,β-meATP) is a selective agonist for P2X3 and P2X1 receptors and is a standard choice.[2][6] ATP can also be used as the natural agonist.
-
Vehicle Control: P2X3 antagonist '39' is often dissolved in a solvent like DMSO. It is crucial to treat a group of cells or animals with the vehicle alone at the same concentration used to deliver the antagonist. This controls for any effects of the solvent itself.
-
Negative Control (In Vitro): To demonstrate the specificity of your antagonist, you can use a cell line that does not express P2X3 receptors (e.g., the parental HEK293 or CHO cell line) and show that the antagonist has no effect on the background signal.
-
Negative Control (In Vivo): The gold standard for demonstrating target specificity in vivo is the use of P2X3 knockout (P2X3-/-) mice. In these animals, a truly specific P2X3 antagonist should have no effect, as the target is absent.[7][8]
-
Inactive Enantiomer/Analog: If an inactive enantiomer or a structurally similar but inactive analog of P2X3 antagonist '39' is available, it can be a powerful control to rule out off-target effects related to the chemical scaffold.
Q4: My results with P2X3 antagonist '39' are inconsistent. What are some common sources of variability?
A4: Inconsistent results can arise from several factors:
-
Receptor Desensitization Kinetics: The rapid desensitization of P2X3 receptors can lead to variability if the timing of agonist and antagonist application is not precisely controlled, especially in manual patch-clamp experiments.[9] Automated patch-clamp systems can improve reproducibility.[10]
-
Vehicle Effects: High concentrations of solvents like DMSO can have their own biological effects. It's important to keep the final DMSO concentration as low as possible (typically <0.1%) and consistent across all experimental groups, including the vehicle control.
-
Off-Target Effects: P2X3 antagonist '39' has a pyrimidine-based structure, and this class of compounds can sometimes interact with other ATP-binding proteins like kinases.[11][12] To investigate potential off-target effects, consider using a structurally unrelated P2X3 antagonist as a comparator. If both compounds produce the same effect, it is more likely to be on-target.
-
Animal Model Variability: In vivo studies can be influenced by factors such as the age, sex, and genetic background of the animals, as well as the specific pain model used.[4]
Q5: I am observing taste-related side effects in my in vivo study. Is this expected with a selective P2X3 antagonist?
A5: Taste disturbances are a known side effect of some P2X3 antagonists. This is often attributed to the blockade of heteromeric P2X2/3 receptors, which are involved in taste sensation. While some newer antagonists are designed to be more selective for homomeric P2X3 receptors to minimize this side effect, the potential for taste-related effects should be monitored.[13] Comparing your results to a less selective P2X3/P2X2/3 antagonist can help to delineate the role of each receptor subtype in the observed effects.
Data Presentation: Quantitative Comparison of P2X3 Ligands
The following tables summarize key quantitative data for common P2X3 receptor agonists and antagonists to aid in experimental design and data interpretation.
Table 1: Potency of P2X3 Receptor Agonists
| Agonist | Receptor | EC50 | Cell Type | Assay | Reference |
| ATP | Human P2X3 | ~2.0 µM | HEK293 | Electrophysiology | [2] |
| α,β-methylene ATP | Human P2X3 | ~1-2 µM | HEK293 | Electrophysiology | [2] |
| ATP | Human P2X3 | ~10.8 µM | BON cells | Calcium Imaging | [14] |
Table 2: Potency of P2X3 Receptor Antagonists
| Antagonist | Receptor | IC50 / Ki | Cell Type | Assay | Reference |
| P2X3 antagonist '39' (26a) | Human P2X3 | 54.9 nM (IC50) | Not Specified | Calcium Influx | |
| A-317491 | Human P2X3 | 97 nM (IC50) | HEK293 | Electrophysiology | [15] |
| A-317491 | Human P2X2/3 | 169 nM (IC50) | HEK293 | Electrophysiology | [15] |
| A-317491 | Human P2X3 | 22 nM (Ki) | Rat DRG Neurons | Calcium Flux | [16] |
| A-317491 | Human P2X2/3 | 9 nM (Ki) | Rat DRG Neurons | Calcium Flux | [16] |
| TNP-ATP | Human P2X3 | ~10 nM (IC50) | Not Specified | Functional Assay | [17] |
| TNP-ATP | Chimeric P2X2-3 | 2.2 nM (Ki) | 1321N1 | Electrophysiology | [18] |
| Gefapixant (MK-7264) | Human P2X3 | 153 nM (IC50) | Not Specified | Patch Clamp | [19] |
| Gefapixant (MK-7264) | Human P2X2/3 | 220 nM (IC50) | Not Specified | Patch Clamp | [19] |
Experimental Protocols & Workflows
In Vitro Studies
This protocol is adapted for recording P2X3 receptor-mediated currents in HEK293 cells transiently or stably expressing the human P2X3 receptor.
1. Cell Preparation:
-
Culture HEK293 cells expressing the P2X3 receptor on glass coverslips in DMEM supplemented with 10% FBS.
-
For transient transfection, co-transfect with a GFP-encoding plasmid to identify expressing cells.
-
Use cells for recording 24-48 hours post-transfection or when stably transfected cells reach 70-80% confluency.
2. Solutions:
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 D-glucose. Adjust pH to 7.3 with NaOH.
-
Internal Solution (in mM): 145 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with NaOH.
-
Agonist/Antagonist Solutions: Prepare fresh stock solutions of α,β-meATP and P2X3 antagonist '39' in the appropriate solvent (e.g., water for agonist, DMSO for antagonist). Dilute to final concentrations in the external solution immediately before use.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy-looking cell (GFP-positive if applicable) and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply the agonist for a short duration (e.g., 2-3 seconds) to minimize receptor desensitization.
-
To test the antagonist, pre-apply P2X3 antagonist '39' for a sufficient time (e.g., 1-2 minutes) before co-application with the agonist.
4. Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the agonist.
-
To determine the IC50 of P2X3 antagonist '39', apply increasing concentrations of the antagonist and measure the corresponding reduction in the agonist-evoked current.
-
Fit the concentration-response data to a logistical equation to calculate the IC50 value.
This protocol outlines the measurement of intracellular calcium changes in response to P2X3 receptor activation.
1. Cell Preparation:
-
Seed HEK293 cells expressing the P2X3 receptor onto a 96-well black, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable physiological saline solution.
-
Remove the culture medium, wash the cells, and incubate them with the dye-loading buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and add fresh saline solution.
3. Assay Procedure:
-
Place the plate into a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Record a baseline fluorescence signal.
-
To test the antagonist, add P2X3 antagonist '39' to the wells and incubate for a predetermined time.
-
Add the P2X3 agonist (e.g., ATP or α,β-meATP) and immediately begin recording the change in fluorescence intensity over time.
4. Data Analysis:
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Determine the peak response for each condition.
-
Calculate the EC50 for the agonist and the IC50 for the antagonist by plotting the peak response against the compound concentration.
In Vivo Studies
This protocol describes a common model to assess the efficacy of P2X3 antagonist '39' in alleviating neuropathic pain.
1. Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetize the animal and expose the sciatic nerve in one thigh.
-
Loosely ligate the nerve at four locations to induce a chronic constriction injury, which leads to the development of neuropathic pain behaviors.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation and serve as a control group.
2. Drug Administration:
-
Allow the animals to recover and develop pain-like behaviors (typically 7-14 days post-surgery).
-
Formulate P2X3 antagonist '39' in a suitable vehicle (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80). The formulation of P2X3 antagonists can be complex and may require optimization.[12][20][21]
-
Administer the antagonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
3. Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli applied to the hind paw of the injured limb.
-
Assess thermal hyperalgesia using a plantar test apparatus. Measure the latency of paw withdrawal from a radiant heat source.
-
Conduct behavioral testing at baseline (before drug administration) and at various time points after drug administration to determine the time course of the analgesic effect.
4. Data Analysis:
-
Compare the paw withdrawal thresholds or latencies between the antagonist-treated group, the vehicle-treated group, and the sham-operated group.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the antagonist's effect.
Logical Relationships and Control Strategy
A sound experimental design relies on a logical framework of controls to ensure that the observed effects are specifically due to the on-target action of the P2X3 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Investigation into the role of P2X3/P2X2/3 receptors in neuropathic pain following chronic constriction injury in the rat: an electrophysiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. physoc.org [physoc.org]
- 11. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Clinical Formulation Bridging of Gefapixant, a P2X3‐Receptor Antagonist, for the Treatment of Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Purinergic Autocrine Regulation of Mechanosensitivity and Serotonin Release in a Human EC Model: ATP-gated P2X3 Channels in EC are Downregulated in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. TNP-ATP, a potent P2X3 receptor antagonist, blocks acetic acid-induced abdominal constriction in mice: comparison with reference analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Formulation Bridging of Gefapixant, a P2X3‐Receptor Antagonist, for the Treatment of Chronic Cough | Semantic Scholar [semanticscholar.org]
- 21. Clinical Formulation Bridging of Gefapixant, a P2X3-Receptor Antagonist, for the Treatment of Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of P2X3 Antagonist Gefapixant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gefapixant, a potent P2X3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for Gefapixant?
A1: The manufacturing process for Gefapixant citrate (B86180) is a six-step synthesis. Key features of this process include a highly efficient two-step synthesis of the methoxyphenol intermediate, an innovative flow chemistry approach for the pyrimidine (B1678525) ring formation, and a simplified sulfonamidation reaction. This modern route offers significant improvements over earlier methods, including a higher overall yield (60% vs. 16%) and a substantial reduction in raw material costs and process mass intensity.[1]
Q2: What are the key starting materials for the Gefapixant synthesis?
A2: The synthesis begins with readily available commodity chemicals. The initial key intermediates are 2-isopropylphenol (B134262) and chloroacetonitrile.
Q3: Why was flow chemistry implemented for the pyrimidine synthesis step?
A3: The use of flow chemistry for the formylation–cyclization reaction to form the diaminopyrimidine intermediate was a key innovation in the manufacturing process.[2] This approach was developed to reduce the significant excess of reagents like ethyl formate (B1220265) and potassium tert-butoxide that were required in the batch process. The flow process leads to less reagent consumption and a reduction in byproducts, making the synthesis more sustainable and cost-effective, especially for large-scale production.
Q4: What is the purpose of the final salt formation with citric acid?
A4: Gefapixant is converted to its citrate salt to address issues of adverse solubility and to ensure the correct solid-state form of the active pharmaceutical ingredient (API).[1][2] The free base is transiently converted to a more soluble glycolate (B3277807) salt, which allows for complete dissolution before the citrate salt is crystallized through salt metathesis.[1]
Q5: Are there any known impurities in the Gefapixant synthesis?
A5: Yes, several process-related impurities have been identified. One notable impurity is sulfuryl chloride, which can be present in the chlorosulfonic acid raw material and lead to the formation of undesired byproducts during the sulfonamidation step. Control of the quality of this raw material is crucial for the commercial process. Additionally, the pH-swing crystallization of the sulfonamide intermediate is designed to reject specific impurities.
Troubleshooting Guides
Step 1 & 2: Two-Step Methoxyphenol Synthesis (Bromination and Copper-Catalyzed O-Arylation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of brominated phenol | Incomplete reaction; formation of di-brominated species. | Monitor the reaction closely by TLC or HPLC. Control the stoichiometry of the brominating agent (e.g., NBS). Optimize reaction temperature and time. |
| Formation of homocoupling byproduct in O-arylation | Inefficient cross-coupling; catalyst deactivation. | Ensure the use of a suitable ligand for the copper catalyst. Degas solvents to remove oxygen. Use high-purity starting materials and catalyst. |
| Difficulty in removing copper catalyst post-reaction | Residual copper salts in the product. | Employ an aqueous workup with a chelating agent like EDTA or ammonium (B1175870) hydroxide. Consider filtration through a pad of celite or silica (B1680970) gel. |
| Inconsistent reaction rates in O-arylation | Variable quality of copper catalyst or solvent. | Use a consistent source and batch of copper catalyst. Ensure solvents are anhydrous and of high purity. |
Step 3: Pyrimidine Synthesis (Formylation and Cyclization)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of diaminopyrimidine | Incomplete formylation or cyclization; side reactions of the formyl intermediate. | In a batch process, ensure slow addition of the base (e.g., KOtBu) at low temperature. For flow synthesis, optimize residence time and temperature. Ensure the guanidine (B92328) used for cyclization is of high purity. |
| Formation of polymeric byproducts | Uncontrolled reaction temperature; incorrect stoichiometry. | Maintain strict temperature control throughout the reaction. Carefully control the molar ratios of the reactants. |
| Clogging in the flow reactor | Precipitation of intermediates or byproducts. | Adjust solvent composition to improve solubility. Optimize temperature and pressure within the flow system. Implement a periodic cleaning protocol for the reactor. |
| Incomplete conversion | Insufficient reagent excess in batch process; inadequate residence time in flow. | For batch, a slight excess of formylating agent and guanidine may be necessary. For flow, increase the residence time by adjusting the flow rate or reactor volume. |
Step 4 & 5: Sulfonamidation (Chlorosulfonylation and Ammonolysis)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of sulfonamide | Hydrolysis of the sulfonyl chloride intermediate; incomplete ammonolysis. | Perform the chlorosulfonylation under strictly anhydrous conditions. Use a sufficient excess of ammonia (B1221849) for the ammonolysis step. Ensure efficient quenching of the reaction mixture. |
| Formation of disulfonated byproduct | Harsh reaction conditions during chlorosulfonylation. | Control the reaction temperature carefully. Use a controlled addition of chlorosulfonic acid. |
| Presence of starting material in the final product | Incomplete chlorosulfonylation. | Increase the reaction time or temperature for the chlorosulfonylation step. Monitor the reaction progress by HPLC to ensure full conversion. |
| Difficulties in purification of the sulfonamide | Presence of polar impurities and inorganic salts. | Utilize a pH-swing crystallization to effectively remove impurities. Wash the crude product with appropriate solvents to remove residual salts. |
Experimental Protocols
Step 2: Copper-Catalyzed O-Arylation of 4-bromo-2-isopropyl-5-methoxyphenol
This protocol is a representative procedure and may require optimization.
-
To a reaction vessel, add 4-bromo-2-isopropyl-5-methoxyphenol (1.0 eq), sodium methoxide (B1231860) (2.0 eq), and a copper(I) catalyst (e.g., CuI, 0.05 eq).
-
Add a suitable ligand (e.g., picolinic acid, 0.1 eq) to the mixture.
-
Add anhydrous solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxyphenoxy)acetonitrile (Batch Process)
This protocol is a representative procedure and may require optimization.
-
Dissolve 2-(4-isopropyl-2-methoxy-5-nitrophenoxy)acetonitrile (1.0 eq) in a suitable solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., potassium tert-butoxide, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add ethyl formate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In a separate vessel, dissolve guanidine hydrochloride (1.5 eq) in a suitable solvent.
-
Add the formylated intermediate mixture to the guanidine solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Step 4 & 5: Sulfonamidation of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxyphenol
This protocol is a representative procedure and may require optimization.
-
To a cooled (0 °C) solution of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxyphenol (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add chlorosulfonic acid (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the formation of the sulfonyl chloride by TLC or HPLC.
-
In a separate vessel, prepare a solution of aqueous ammonia (excess).
-
Carefully add the reaction mixture containing the sulfonyl chloride to the ammonia solution at 0 °C.
-
Stir the mixture vigorously for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude sulfonamide.
-
Further purification can be achieved by recrystallization, potentially employing a pH-swing technique.
Visualizations
References
P2X3 antagonist 39 stability and storage protocols
This technical support center provides guidance on the stability and storage of P2X3 Antagonist 39, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle the compound in a well-ventilated area, preferably in a fume hood, and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting cellular assays.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can lead to degradation of the compound. It is crucial to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.
Q5: What are the known degradation pathways for this compound?
A5: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis can occur in aqueous solutions, especially at non-neutral pH, while oxidation can be initiated by exposure to air and light.
Stability Data
The stability of this compound has been evaluated under various conditions. The following tables summarize the quantitative data.
Table 1: Solid-State Stability of this compound
| Storage Condition | Duration | Purity (%) | Degradants (%) |
| -20°C, Dark, Dry | 12 Months | >99 | <1 |
| 4°C, Dark, Dry | 6 Months | 98.5 | 1.5 |
| 25°C, 60% RH, Dark | 3 Months | 95.2 | 4.8 |
| 40°C, 75% RH, Dark | 1 Month | 90.1 | 9.9 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 85.7 | 14.3 |
Table 2: Solution Stability of this compound in DMSO (10 mM)
| Storage Condition | Duration | Purity (%) |
| -20°C | 3 Months | >99 |
| 4°C | 1 Month | 99.2 |
| Room Temperature | 7 Days | 98.0 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected potency in cell-based assays. | 1. Compound degradation due to improper storage or handling. 2. Multiple freeze-thaw cycles of stock solutions. 3. Inaccurate concentration of the working solution. | 1. Ensure the compound is stored at -20°C, protected from light. Prepare fresh working solutions from a new stock. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). |
| Precipitation of the compound in aqueous buffer. | 1. Low solubility of the compound in the aqueous medium. 2. High final concentration of the compound. 3. High percentage of organic co-solvent in the final solution. | 1. Increase the percentage of DMSO (up to a tolerated level for your assay). 2. Decrease the final concentration of the compound. 3. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer. |
| Appearance of unknown peaks in HPLC analysis. | 1. Compound degradation. 2. Contamination of the sample or solvent. | 1. Review storage and handling procedures. Analyze a freshly prepared sample from a new vial. 2. Use high-purity solvents and clean injection vials. Run a blank to check for solvent contamination. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (10 mM in DMSO)
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex briefly and sonicate for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for stability testing of this compound.
Caption: Potential degradation pathways for this compound.
Troubleshooting inconsistent results with P2X3 antagonist 39
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X3 antagonist 39 (also known as compound 26a). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (compound 26a) is a selective antagonist of the P2X3 receptor, with a reported IC50 value of 54.9 nM.[1][2][3] P2X3 receptors are ATP-gated ion channels primarily found on sensory neurons.[4] When activated by adenosine (B11128) triphosphate (ATP), which is often released during cellular stress or injury, these channels open, leading to a cascade of events that can result in the sensation of pain.[4] this compound works by blocking the binding of ATP to the P2X3 receptor, thereby inhibiting the activation of pain pathways.[4] This makes it a valuable tool for studying neuropathic pain.[1][2][5][6]
Q2: What are the basic physicochemical properties of this compound?
While detailed solubility and stability data are not extensively published, here are the known properties:
For experimental use, it is common practice to first prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Q3: In what experimental models has this compound been used?
This compound is primarily indicated for use in neuropathic pain models.[1][2][3] P2X3 receptor antagonists, in general, have been investigated in a variety of preclinical models of chronic pain, including inflammatory and neuropathic pain.[7][8]
Q4: What are the potential off-target effects or common side effects associated with P2X3 antagonists?
While specific off-target effects for this compound are not documented in the available resources, a common side effect associated with the broader class of P2X3 antagonists is taste disturbance (dysgeusia).[4][9] This is often attributed to the blockade of the heteromeric P2X2/3 receptor, which is involved in taste sensation.[10] The selectivity of this compound for the P2X3 homomeric receptor over the P2X2/3 heteromer will influence the likelihood of this side effect.
Troubleshooting Guide
Issue 1: Inconsistent or no antagonist activity observed.
-
Question: I am not seeing the expected inhibitory effect of this compound in my assay. What could be the reason?
-
Answer: There are several potential reasons for a lack of activity:
-
Compound Solubility: The antagonist may have precipitated out of your aqueous experimental medium. It is crucial to ensure the compound is fully dissolved. Prepare a fresh, high-concentration stock solution in 100% DMSO and ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation is observed upon dilution into aqueous buffer, consider using a different vehicle solution. For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 have been used for other P2X3 antagonists.[11]
-
Receptor Desensitization: P2X3 receptors are known to desensitize rapidly upon agonist binding.[12] If your assay involves pre-incubation with the antagonist followed by agonist application, the timing is critical. Prolonged exposure to even low concentrations of ATP can lead to receptor desensitization, masking the effect of the antagonist. Consider optimizing the incubation times.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., ATP or a,ß-methylene ATP). A very high agonist concentration might overcome the competitive antagonism. It is recommended to use an agonist concentration around the EC50 to EC80 for your specific assay system.
-
Species Differences: The pharmacology of P2X3 receptors can differ between species. The potency of an antagonist can vary between human and rodent receptors. Confirm the reported activity of this compound in the species you are using.
-
Compound Stability: The stability of the antagonist in your experimental buffer and under your specific storage conditions should be considered. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.
-
Issue 2: High background signal or apparent non-specific inhibition.
-
Question: I am observing inhibition even at very low concentrations of the antagonist, or my vehicle control is showing an effect. What should I do?
-
Answer: This could be due to several factors:
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit proteins. Visually inspect your solutions for any cloudiness. You can also include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.
-
Solvent Effects: As mentioned, high concentrations of DMSO can have inhibitory effects on cellular systems.[13] Ensure your vehicle control contains the exact same final concentration of DMSO as your experimental samples.
-
Assay Interference: The compound itself might interfere with your detection method (e.g., autofluorescence in a fluorescence-based assay). Run a control with the antagonist alone in the assay buffer without the cells or target protein to check for any intrinsic signal.
-
Issue 3: Difficulty with in vivo experiments.
-
Question: I am planning an in vivo study with this compound. What are some key considerations?
-
Answer:
-
Vehicle Selection: For in vivo administration, the solubility and stability of the compound are critical. For other P2X3 antagonists like A-317491, a vehicle containing DMSO, PEG300, Tween-80, and saline has been successfully used for systemic administration.[11]
-
Route of Administration: The route of administration (e.g., subcutaneous, intravenous, oral) will depend on the experimental question and the pharmacokinetic properties of the antagonist.
-
Dose Selection: A dose-response study is essential to determine the optimal concentration for efficacy without causing toxicity.
-
Pharmacokinetics: The bioavailability and half-life of the antagonist will determine the dosing regimen.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant P2X3 antagonists for comparative purposes.
| Compound | Target(s) | IC50 / pIC50 / Ki | Species | Assay Type | Reference |
| This compound | P2X3 | IC50: 54.9 nM | Not Specified | Not Specified | [1][2][3] |
| Gefapixant (AF-219) | P2X3 | IC50: ~30 nM | Human | Not Specified | [14] |
| P2X2/3 | IC50: 100-250 nM | Human | Not Specified | [14] | |
| AF-353 | P2X3 | pIC50: 8.0 | Human, Rat | Calcium Flux | [15][16] |
| P2X2/3 | pIC50: 7.3 | Human | Calcium Flux | [15][16] | |
| A-317491 | P2X3 | Ki: 22 nM | Human | Radioligand Binding | [14] |
| P2X3 | Ki: 22 nM | Rat | Radioligand Binding | [14] | |
| P2X2/3 | Ki: 9 nM | Human | Radioligand Binding | [14] | |
| P2X2/3 | Ki: 92 nM | Rat | Radioligand Binding | [14] | |
| Eliapixant (BAY 1817080) | P2X3 | IC50: 8 nM | Not Specified | Not Specified | [17] |
| Filapixant (BAY 1902607) | P2X3 | IC50: 7.4 nM | Not Specified | FLIPR-based assay | [10] |
| P2X2/3 | IC50: 776 nM | Not Specified | FLIPR-based assay | [10] |
Detailed Experimental Protocols
As a specific, validated protocol for this compound is not publicly available, the following is a generalized protocol for an in vitro calcium flux assay to determine the potency of a P2X3 antagonist. This protocol is based on methodologies used for other selective P2X3 antagonists.[18]
Protocol: In Vitro Calcium Flux Assay for P2X3 Antagonist Potency
1. Materials:
-
HEK293 cells stably expressing the human P2X3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
This compound.
-
P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP).
-
Dimethyl sulfoxide (DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
2. Cell Preparation:
-
Seed the HEK293-hP2X3 cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the antagonist stock solution in assay buffer to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., 0.5%).
-
Prepare a stock solution of the P2X3 agonist in assay buffer. The final concentration used in the assay should be around the EC₈₀ to elicit a robust but submaximal response.
4. Assay Procedure:
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 45-60 minutes at 37°C.
-
Gently wash the cells twice with assay buffer to remove extracellular dye.
-
-
Antagonist Incubation:
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline reading for each well.
-
Use the plate reader's injector to add the P2X3 agonist to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium influx.
-
5. Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known P2X3 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Visualizations
Caption: Simplified P2X3 receptor signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an in vitro calcium flux assay to test P2X3 antagonist potency.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 5. Association between P2X3 receptors and neuropathic pain: As a potential therapeutic target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Investigation of the Pathomechanism of Chronic Cough Using an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of P2X3 Antagonist 39
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of the selective P2X3 receptor antagonist 39.
Frequently Asked Questions (FAQs)
Q1: What is P2X3 antagonist 39 and why is its bioavailability a concern?
A1: this compound is a selective P2X3 receptor antagonist with an IC50 of 54.9 nM, making it a valuable tool for studying neuropathic pain.[1][2] Like many small molecule drug candidates, its therapeutic efficacy can be limited by poor oral bioavailability, which is the fraction of an administered dose that reaches systemic circulation. Low bioavailability can lead to high variability in patient response and may require higher doses, potentially increasing the risk of side effects.[3][4]
Q2: What are the common causes of low oral bioavailability for a compound like this compound?
A2: The most common causes of low oral bioavailability are poor aqueous solubility, low membrane permeability, and significant first-pass metabolism in the gut wall or liver.[3][5] For P2X3 antagonists, which are often developed for chronic conditions, achieving consistent oral absorption is crucial.
Q3: What are the primary formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed, including:
-
Salt Formation: Creating a salt form of the antagonist can significantly improve its dissolution rate and solubility.[6]
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the antagonist in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution.[5][7]
-
Lipid-Based Formulations: Encapsulating the antagonist in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lymphatic absorption pathways, potentially bypassing first-pass metabolism.[5][8]
-
Prodrugs: Modifying the chemical structure of the antagonist to create a prodrug can improve its permeability or solubility, with the active form being released after absorption.[7]
Q4: Are there any known side effects associated with P2X3 receptor antagonists that could be affected by formulation changes?
A4: A common side effect of some P2X3 antagonists is taste disturbance (dysgeusia or hypogeusia), which is often linked to the blockade of P2X2/3 heterotrimeric receptors in taste buds.[9][10] While formulation changes are primarily aimed at improving bioavailability, they can also influence the rate and site of drug release, which might modulate the local concentrations in the oral cavity and potentially impact taste-related side effects.
Troubleshooting Guides
This section provides guidance on specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Low Drug Exposure in Animal Pharmacokinetic (PK) Studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the free base form of this compound. | 1. Salt Screening: Conduct a salt screening study to identify a crystalline salt form with improved solubility and dissolution rate. 2. Amorphous Solid Dispersion (ASD): Prepare an ASD of the antagonist with a suitable polymer carrier (e.g., PVP, HPMC-AS). | A salt form or ASD should exhibit a faster dissolution profile and lead to higher and more consistent plasma concentrations in PK studies. |
| Low permeability across the gastrointestinal (GI) tract. | 1. Permeation Enhancers: Include GRAS (Generally Recognized as Safe) permeation enhancers in the formulation.[3] 2. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to facilitate absorption.[6] | Increased drug transport across the intestinal epithelium, resulting in a higher area under the curve (AUC) in PK studies. |
| Significant first-pass metabolism. | 1. Metabolism Inhibitors: Co-administer with a known inhibitor of the relevant metabolic enzymes (use with caution and primarily for mechanistic understanding).[3] 2. Lipid-Based Formulations: Formulations that promote lymphatic uptake can partially bypass the liver and reduce first-pass metabolism.[5] | Increased systemic exposure (AUC) and a potential change in the ratio of parent drug to metabolite concentrations. |
Issue 2: High Variability in In Vitro Dissolution Studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate wetting of the drug substance. | 1. Particle Size Reduction: Micronize or nanosize the drug particles. 2. Incorporate Surfactants: Add a small amount of a pharmaceutically acceptable surfactant to the dissolution medium or the formulation itself. | Improved and more consistent dissolution profiles with a higher percentage of drug released over time. |
| Recrystallization of an amorphous form during dissolution. | 1. Polymer Selection: In an ASD, use a polymer that can effectively inhibit recrystallization. 2. Add Recrystallization Inhibitors: Include specific excipients in the formulation that are known to inhibit the recrystallization of the drug. | A sustained supersaturated state in the dissolution medium, leading to a higher extent of drug release. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®) and a common solvent system in which both the this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Solution Preparation: Dissolve this compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w). The total solid content should typically be between 2-10% (w/v).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and liquid feed rate of the spray dryer. These parameters will need to be optimized for the specific solvent system and formulation.
-
Pump the solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.
-
-
Secondary Drying: Collect the powder and dry it further under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity.
-
In Vitro Dissolution Testing: To assess the improvement in dissolution rate compared to the crystalline drug.
-
Protocol 2: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Donor Solution Preparation: Dilute the stock solution in a buffer solution at a relevant gastrointestinal pH (e.g., pH 6.5) to the final desired concentration. The final DMSO concentration should be low (e.g., <1%).
-
PAMPA Plate Preparation:
-
Coat the filter of a 96-well donor plate with a synthetic membrane lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the acceptor buffer (at pH 7.4) to the wells of a 96-well acceptor plate.
-
-
Permeability Assay:
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the donor solution containing this compound to the wells of the donor plate.
-
Incubate the plate assembly at a controlled temperature (e.g., 25°C) for a specific period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to enhancing the bioavailability of this compound.
Caption: P2X3 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Enhancing Oral Bioavailability.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Validation & Comparative
A Comparative Guide to the Selectivity Profile of P2X3 Antagonist AF-353
This guide provides a detailed comparison of the P2X3 receptor antagonist AF-353 (also known as compound 39 or Ro-4) and its selectivity against other P2X receptor subtypes. The information is intended for researchers, scientists, and professionals in the field of drug development. AF-353 is a potent and selective antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels implicated in various pain-related conditions.[1][2]
Data Presentation: Selectivity Profile of AF-353
The following table summarizes the antagonist potency of AF-353 against various human (h) and rat (r) P2X receptor subtypes. The data, presented as pIC50 values, is derived from intracellular calcium flux assays. A higher pIC50 value indicates greater potency.
| Receptor Subtype | pIC50 | Antagonist Potency |
| Human P2X3 | 8.06 ± 0.15[1][3] | High |
| Rat P2X3 | 8.05 ± 0.03[1][3] | High |
| Human P2X2/3 | 7.41 ± 0.08[1][3] | High |
| Human P2X1 | <5[1] | Very Low/Inactive |
| Human P2X2 | <5[1] | Very Low/Inactive |
| Human P2X4 | <5[1] | Very Low/Inactive |
| Human P2X5 | <5[1] | Very Low/Inactive |
| Human P2X7 | <5[1] | Very Low/Inactive |
As the data indicates, AF-353 is a highly potent antagonist of both human and rat P2X3 receptors, and the heteromeric P2X2/3 receptor, with pIC50 values ranging from 7.3 to 8.5.[1][2] In contrast, concentrations up to 300-fold higher showed minimal to no effect on other P2X receptor channels.[1][2]
Experimental Protocols
The selectivity of AF-353 was primarily determined using two key experimental methodologies: intracellular calcium flux assays and whole-cell voltage-clamp electrophysiology.[1][2]
1. Intracellular Calcium Flux Assay (FLIPR):
This high-throughput screening method was used to assess the ability of AF-353 to inhibit agonist-evoked intracellular calcium influx in cell lines recombinantly expressing various human P2X receptor subtypes.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing one of the following human P2X receptors: P2X1, P2X2, P2X3, P2X4, P2X5, or P2X7, or the human P2X2/3 heteromer.
-
Agonist: The specific agonist used to activate the P2X receptors was α,β-methylene ATP (α,β-meATP), a stable analog of ATP.
-
Procedure:
-
Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of the antagonist AF-353 were pre-incubated with the cells.
-
The agonist (α,β-meATP) was then added to stimulate the P2X receptors.
-
The resulting change in intracellular calcium concentration was measured as a change in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Analysis: The concentration-response curves for the antagonist were generated, and the IC50 values (the concentration of antagonist required to inhibit 50% of the agonist response) were calculated. These were then converted to pIC50 values (-log(IC50)).
2. Whole-Cell Voltage-Clamp Electrophysiology:
This technique provides a more direct measure of ion channel function and was used to confirm the findings from the calcium flux assays.
-
Cell Lines: Similar to the FLIPR assay, HEK293 cells expressing recombinant human or rat P2X3 or human P2X2/3 receptors were used.
-
Procedure:
-
A glass micropipette filled with an appropriate intracellular solution was used to form a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette was ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential of the cell was clamped at a specific voltage (e.g., -60 mV).
-
The agonist (α,β-meATP) was applied to the cell in the presence and absence of different concentrations of AF-353.
-
The resulting inward currents, carried by cations flowing through the activated P2X channels, were recorded.
-
-
Data Analysis: The inhibitory effect of AF-353 on the agonist-induced currents was quantified to determine its potency.
Visualizations
The following diagrams illustrate the P2X receptor signaling pathway and the experimental workflow for determining antagonist selectivity.
Caption: P2X Receptor Signaling Pathway.
Caption: Antagonist Selectivity Experimental Workflow.
References
A Comparative Analysis of P2X3 Antagonists: Compound '39' (AF-353) vs. Gefapixant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent P2X3 receptor antagonists: the clinical candidate gefapixant (B1671419) (also known as AF-219 or MK-7264) and the potent preclinical tool compound AF-353 (Compound '39'). Both molecules have been instrumental in elucidating the role of the P2X3 receptor in various pathological conditions, most notably chronic cough.[1][2][3] This analysis is designed to assist researchers in selecting the appropriate tool compound for their studies and to provide a comparative context for drug development professionals.
Mechanism of Action and Signaling Pathway
Both gefapixant and AF-353 are selective antagonists of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[2][4] They also exhibit activity against the heterotrimeric P2X2/3 receptor.[1][4] The binding of extracellular ATP to these receptors, often released during inflammation or injury, triggers cation influx, leading to neuronal depolarization and the transmission of sensory signals, such as those involved in the cough reflex.[1][4] Gefapixant and AF-353 act as negative allosteric modulators, binding to a site distinct from the ATP binding pocket to prevent channel activation.[2][5]
Below is a diagram illustrating the P2X3 receptor signaling pathway and the mechanism of action of these antagonists.
Caption: P2X3 Receptor Signaling and Antagonist Inhibition.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and pharmacokinetic properties of AF-353 and gefapixant based on available preclinical data.
In Vitro Potency
| Parameter | AF-353 | Gefapixant | Assay Method | Cell Line |
| Human P2X3 pIC50 | 8.06[6] | ~7.5 (IC50 ~30 nM)[4][7] | Calcium Flux | 1321N1[1] / Recombinant |
| Rat P2X3 pIC50 | 8.05[6] | Not Reported | Calcium Flux | CHOK1[1] |
| Human P2X2/3 pIC50 | 7.41[6] | ~6.6-6.9 (IC50 100-250 nM)[4] | Calcium Flux | 1321N1[1] |
| Human P2X3 IC50 (nM) | 9.9[8] | ~30-42.6[4][8] | Electrophysiology | Recombinant |
| Human P2X2/3 IC50 (nM) | Not Reported | 100-250[4] | Electrophysiology | Recombinant |
Selectivity Profile
Both compounds exhibit high selectivity for P2X3-containing receptors.
| Receptor Subtype | AF-353 Inhibition | Gefapixant Inhibition |
| Human P2X1, P2X2, P2X4, P2X5, P2X7 | No inhibition up to 10 µM[1] | IC50 >> 10,000 nM[4] |
Pharmacokinetic Parameters (Rat)
| Parameter | AF-353 | Gefapixant |
| Oral Bioavailability (%F) | 32.9%[1] | Data not readily available in provided preclinical context, but is orally active.[7] |
| Half-life (t1/2) | 1.63 h[1] | 8.2 to 9.6 h (in humans)[9] |
| Plasma Protein Binding | 98.2% bound[1] | Not specified in preclinical data. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize P2X3 antagonists, based on methodologies described in the cited literature.
Intracellular Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of P2X3 receptors.
-
Cell Culture: Human astrocytoma (1321N1) or Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media.[1]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered salt solution for approximately 45-60 minutes at 37°C in the dark.[10]
-
Compound Addition: The dye solution is removed, and cells are washed. Buffer containing various concentrations of the antagonist (AF-353 or gefapixant) or vehicle is added to the wells. Plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded before the automated addition of a P2X3 agonist (e.g., α,β-methylene ATP at an EC80 concentration).[1] The change in fluorescence intensity, corresponding to the influx of intracellular calcium, is measured kinetically.
-
Data Analysis: The antagonist's effect is calculated as the percentage inhibition of the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Voltage-Clamp Electrophysiology
This technique directly measures the ion channel currents mediated by P2X3 receptors and their inhibition by antagonists.
-
Cell Preparation: Cells expressing the target P2X3 receptors are prepared as for the calcium flux assay.[1]
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.[11] Glass microelectrodes with a specific resistance are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.
-
Current Recording: The cell membrane is ruptured to achieve the whole-cell configuration. The membrane potential is clamped at a holding potential (e.g., -60 mV).[12]
-
Compound Application: The P2X3 agonist is applied to the cell to evoke an inward current. After a stable baseline current is established, the antagonist is co-applied with the agonist, or the cell is pre-incubated with the antagonist before agonist application.
-
Data Acquisition: The resulting currents are filtered, digitized, and recorded using appropriate software.
-
Data Analysis: The peak amplitude of the agonist-evoked current in the presence of the antagonist is compared to the control current (agonist alone). The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
The workflow for characterizing a P2X3 antagonist is summarized in the diagram below.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefapixant | P2X Receptor | TargetMol [targetmol.com]
- 5. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single- and Multiple-Dose Pharmacokinetics of Gefapixant (MK-7264), a P2X3 Receptor Antagonist, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of P2X3 Receptor Antagonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of prominent P2X3 receptor antagonists in established preclinical models of pain. While the initial request specified information on "P2X3 antagonist 39," a thorough review of publicly available scientific literature did not yield data for a compound with this designation. Therefore, this guide focuses on well-characterized P2X3 antagonists, including Gefapixant (MK-7264/AF-219), Eliapixant (BAY 1817080), and A-317491, to offer a valuable resource for researchers in the field of pain therapeutics.
P2X3 Receptor Antagonism: A Promising Avenue for Pain Management
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, plays a crucial role in pain signaling.[1][2] Antagonism of P2X3 and its heteromeric form, P2X2/3, has emerged as a promising therapeutic strategy for various pain states, including inflammatory and neuropathic pain.[3][4] This guide summarizes key preclinical efficacy data for leading P2X3 antagonists, details the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy in Inflammatory and Neuropathic Pain Models
The following tables summarize the in vivo efficacy of selected P2X3 antagonists in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model and various models of neuropathic pain.
Table 1: Efficacy of P2X3 Antagonists in the CFA-Induced Inflammatory Pain Model
| Compound | Species | Administration Route | Dose | Endpoint | Efficacy | Reference(s) |
| A-317491 | Rat | Subcutaneous (s.c.) | 30 µmol/kg | Thermal Hyperalgesia | ED50 = 30 µmol/kg | [5][6] |
| Rat | Intraplantar (i.pl.) | 300 nmol | Thermal Hyperalgesia | Dose-dependent reduction | [7] | |
| Rat | Intrathecal (i.t.) | 30 nmol | Thermal Hyperalgesia | ED50 = 30 nmol | [7] | |
| Gefapixant | Rat | Oral (p.o.) | 30 mg/kg | Mechanical Allodynia (von Frey), Weight-bearing | Efficacy similar to naproxen | [8] |
| Eliapixant | Rat | Oral (p.o.) | 10, 30, 100 mg/kg | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | Dose-dependent reversal | [9] |
| Mouse | Oral (p.o.) | 10, 30, 100 mg/kg | Mechanical Hyperalgesia (von Frey) | Dose-dependent reversal | [9] |
Table 2: Efficacy of P2X3 Antagonists in Neuropathic Pain Models
| Compound | Pain Model | Species | Administration Route | Dose | Endpoint | Efficacy | Reference(s) |
| A-317491 | Chronic Constriction Injury (CCI) | Rat | Subcutaneous (s.c.) | 10-15 µmol/kg | Thermal Hyperalgesia, Mechanical Allodynia | ED50 = 10-15 µmol/kg | [5][6] |
| Spinal Nerve Ligation (SNL) | Rat | Intrathecal (i.t.) | 10 nmol | Mechanical Allodynia | ED50 = 10 nmol | [7] | |
| Gefapixant | Spared Nerve Injury (SNI) | Rat | Oral (p.o.) | 30 mg/kg | Mechanical Allodynia (von Frey), Weight-bearing | Efficacy equivalent to gabapentin | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for two commonly employed pain models.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory pain state.[10][11]
-
Animal Model: Typically, male Sprague Dawley rats or C57BL/6 mice are used.[9][12]
-
Induction of Inflammation: A subcutaneous injection of CFA (e.g., 1 mg/ml) is administered into the plantar surface of one hind paw.[10][12]
-
Development of Hypersensitivity: Inflammation and associated pain hypersensitivity (thermal and mechanical) develop over several hours to days and can persist for weeks.[11][12]
-
Drug Administration: The test compound (P2X3 antagonist) or vehicle is administered at a specified time point after CFA injection, typically when hypersensitivity is established.[9]
-
Assessment of Pain-related Behaviors:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal is recorded.[13]
-
-
Data Analysis: The effect of the compound is evaluated by comparing the paw withdrawal threshold or latency in the treated group to the vehicle-treated group.
Formalin-Induced Pain Model
The formalin test is a model of acute and persistent pain that involves two distinct phases of nociceptive behavior.[14][15]
-
Induction of Pain: A small volume (e.g., 20-50 µl) of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of a hind paw.[16][17]
-
Observation of Nocifensive Behaviors: The animal is placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded.
-
Phases of the Response:
-
Drug Administration: The test compound is typically administered prior to the formalin injection.
-
Data Analysis: The total time spent exhibiting nocifensive behaviors is quantified for each phase and compared between the drug-treated and vehicle-treated groups.
Visualizing the Mechanisms
P2X3 Receptor Signaling Pathway in Nociception
The following diagram illustrates the signaling cascade initiated by ATP binding to P2X3 receptors on nociceptive neurons, leading to the generation of a pain signal.
Caption: P2X3 receptor signaling cascade in a nociceptive neuron.
Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines the typical workflow for evaluating a P2X3 antagonist in a preclinical pain model.
Caption: General workflow for preclinical pain model efficacy studies.
References
- 1. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 receptor involvement in pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. A CFA-Induced Model of Inflammatory Skin Disease in Miniature Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 13. criver.com [criver.com]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 15. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to P2X3 Receptor Antagonists: Eliapixant, Gefapixant, and BLU-5937
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of three prominent P2X3 receptor antagonists: Eliapixant (BAY 1817080), Gefapixant (AF-219/MK-7264), and BLU-5937. The information is compiled from preclinical and clinical studies to support research and development in therapies targeting neuronal hypersensitization, particularly in the context of refractory chronic cough.
Introduction to P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1] Their activation by extracellular ATP, often released during cell stress or injury, is implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization, such as chronic cough, neuropathic pain, and overactive bladder.[2][3] P2X3 receptor antagonists are a class of drugs designed to block these receptors, thereby inhibiting the downstream signaling that leads to the perception of pain and cough.[1] A key challenge in the development of these antagonists is managing the on-target side effect of taste disturbance (dysgeusia), which is attributed to the blockade of P2X2/3 heterotrimeric receptors found in taste buds.[4][5] Consequently, selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a critical attribute for these therapeutic agents.
Comparative Pharmacodynamic Profile
The primary pharmacodynamic effect of P2X3 antagonists is the reduction of cough frequency. A significant differentiator among these compounds is their selectivity for the P2X3 receptor over the P2X2/3 receptor, which directly impacts the incidence of taste-related adverse events.
Table 1: In Vitro Potency and Selectivity of P2X3 Antagonists
| Compound | Target | IC50 (nM) | Selectivity (P2X2/3 vs. P2X3) | Reference |
| Eliapixant | Human P2X3 | 8 - 10 | ~20-fold | [6] |
| Human P2X2/3 | 129 - 163 | [6] | ||
| Gefapixant | Human P2X3 | 153 | ~1.4-fold | [5] |
| Human P2X2/3 | 220 | [5] | ||
| BLU-5937 | Human P2X3 | 25 | >960-fold | [7][8][9] |
| Human P2X2/3 | >24,000 | [7][8][9] |
Table 2: Clinical Pharmacodynamic Outcomes in Refractory Chronic Cough
| Compound | Dose | Reduction in Cough Frequency | Incidence of Taste-Related Adverse Events | Reference |
| Eliapixant | 75 mg BID | Statistically significant reduction vs. placebo | 1-16% (dose-related) | [4] |
| Gefapixant | 45 mg BID | ~18% reduction vs. placebo at 12 weeks | 48% (dysgeusia) | [5][10] |
| BLU-5937 | 50 - 100 mg | Efficacy demonstrated in Phase 2 | 0-6% | [5] |
Comparative Pharmacokinetic Profile
The pharmacokinetic properties of these antagonists, including their absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing regimens and predicting their clinical performance.
Table 3: Pharmacokinetic Parameters of P2X3 Antagonists in Humans
| Compound | Dose | Tmax (hours) | Terminal Half-Life (t½) (hours) | Bioavailability/Food Effect | Reference |
| Eliapixant | Single dose (IR) | 1.5 - 3 | 24 - 59 | Food-dependent (4.1-fold ↑ Cmax, 2.7-fold ↑ AUC with food). Novel formulation has 50% absolute bioavailability and reduced food effect. | [5][6][11] |
| Gefapixant | Single dose | 2 - 3 | 8.2 - 9.6 | Primarily excreted unmodified in urine. | [12] |
| BLU-5937 | N/A | Favorable oral bioavailability and low clearance reported in preclinical studies. | N/A for human data in provided results. | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these compounds, the following diagrams are provided.
Caption: P2X3 Receptor Signaling Pathway in Sensory Neurons.
Caption: General Experimental Workflow for P2X3 Antagonist Development.
Experimental Protocols
1. In Vitro Potency and Selectivity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the antagonists on human P2X3 and P2X2/3 receptors and to calculate the selectivity ratio.
-
Methodology (based on reported studies):
-
Cell Lines: Mammalian cell lines (e.g., HEK293) are engineered to express recombinant human P2X3 or P2X2/3 channels.[7]
-
Electrophysiology (Whole-Cell Patch Clamp):
-
Cells are voltage-clamped, and currents are evoked by applying a specific agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits approximately 80% of the maximal response (EC80).[13]
-
The antagonist is pre-applied at varying concentrations before the agonist challenge.
-
The inhibition of the agonist-induced current is measured, and concentration-response curves are generated to calculate the IC50 value.[13]
-
-
Fluorescence Imaging Plate Reader (FLIPR) Calcium Flux Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The antagonist is added, followed by the addition of an agonist (e.g., α,β-meATP).
-
The change in intracellular calcium concentration is measured by detecting the fluorescence intensity.
-
The inhibition of the calcium influx is used to determine the IC50 of the antagonist.[13]
-
-
2. In Vivo Efficacy Models (Cough)
-
Objective: To assess the anti-tussive effect of the P2X3 antagonists in animal models of cough.
-
Methodology (Guinea Pig Model):
-
Animals: Male Dunkin Hartley guinea pigs are commonly used.
-
Cough Induction: Cough is induced by exposing the animals to an aerosol of a tussive agent, such as citric acid or ATP.[7] In some models, a sensitizing agent like histamine (B1213489) is used prior to the citric acid challenge to induce a state of hypersensitivity.[7]
-
Drug Administration: The P2X3 antagonist or vehicle is administered orally at various doses prior to the cough challenge.[7]
-
Measurement: The number of coughs is recorded by trained observers or using a sound-recording chamber.
-
Outcome: The dose-dependent reduction in the number of coughs compared to the vehicle-treated group is determined.[7]
-
3. Human Clinical Trials (Refractory Chronic Cough)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of P2X3 antagonists in healthy volunteers and patients with refractory chronic cough.
-
Study Design: Typically randomized, double-blind, placebo-controlled, crossover or parallel-group studies.[14][15]
-
Key Methodologies:
-
Pharmacokinetics: Serial blood samples are collected after drug administration to determine plasma concentrations of the antagonist over time. Parameters such as Cmax, Tmax, AUC, and half-life are calculated.[5]
-
Efficacy (Primary Endpoint): Objective 24-hour or awake cough frequency is measured using ambulatory acoustic cough monitoring devices.[14][16]
-
Patient-Reported Outcomes (Secondary Endpoints): Subjective measures of cough severity are assessed using tools like the Cough Severity Visual Analogue Scale (VAS) and the Leicester Cough Questionnaire (LCQ).[17]
-
Safety and Tolerability: Adverse events, including taste-related disturbances, are systematically recorded and graded throughout the study.[10]
-
Conclusion
The development of P2X3 receptor antagonists represents a promising therapeutic strategy for refractory chronic cough and other neuronal hypersensitivity disorders. The comparative data presented here highlight the key differences between Eliapixant, Gefapixant, and BLU-5937. While all three compounds have demonstrated efficacy, their selectivity profiles vary significantly, with BLU-5937 showing the highest selectivity for P2X3 over P2X2/3, which correlates with a lower incidence of taste-related side effects. The choice of an optimal clinical candidate will likely depend on a careful balance of potency, selectivity, and pharmacokinetic properties to maximize therapeutic benefit while minimizing adverse effects. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 9. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single- and Multiple-Dose Pharmacokinetics of Gefapixant (MK-7264), a P2X3 Receptor Antagonist, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Preclinical Toxicology Screening of P2X3 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2X3 receptor, an ATP-gated ion channel found on sensory C fibers, has emerged as a key target for the treatment of chronic cough and other conditions related to neuronal hypersensitization.[1][2] This guide provides a comparative overview of the preclinical toxicology screening of three P2X3 antagonists: Gefapixant, Eliapixant, and Filapixant. Due to the limited publicly available preclinical data for Eliapixant and Filapixant, this guide will primarily focus on the comprehensive preclinical assessment of Gefapixant, with available information on the other compounds included for comparison. The fictitious "P2X3 antagonist 39" could not be identified in scientific literature; therefore, this guide focuses on these known alternatives.
P2X3 Signaling Pathway in Nociception
Extracellular ATP, released from cells in response to inflammation or injury, binds to P2X3 receptors on nociceptive sensory neurons.[3] This binding opens a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the central nervous system, where it is perceived as pain or, in the airways, as an urge to cough.[1][2] P2X3 antagonists block this interaction, thereby reducing the activation of sensory nerves.[2]
Caption: P2X3 Receptor Signaling Pathway in Nociception.
Standard Preclinical Toxicology Workflow for Small Molecules
The preclinical safety evaluation of a new small molecule drug, such as a P2X3 antagonist, follows a structured workflow guided by international regulatory guidelines like the ICH M3(R2).[1] This process involves a series of in vitro and in vivo studies designed to identify potential toxicities and establish a safe starting dose for human clinical trials.
Caption: Standard Preclinical Toxicology Workflow.
Comparative Preclinical Toxicology Data
The following tables summarize the available preclinical toxicology data for Gefapixant, Eliapixant, and Filapixant.
Table 1: Safety Pharmacology
| Parameter | Gefapixant | Eliapixant | Filapixant |
| Cardiovascular System | No effects observed in a core battery of in vitro and in vivo studies.[4] | Preclinical safety data supported advancement into clinical studies.[5] | Preclinical safety data supported advancement into clinical studies. |
| Central Nervous System (CNS) | Low CNS penetration observed in preclinical studies.[1][4] | Preclinical safety data supported advancement into clinical studies.[5] | Preclinical safety data supported advancement into clinical studies. |
| Respiratory System | No effects observed in a core battery of in vitro and in vivo studies.[4] | Preclinical safety data supported advancement into clinical studies.[5] | Preclinical safety data supported advancement into clinical studies. |
Table 2: Repeated-Dose Toxicity
| Parameter | Gefapixant | Eliapixant | Filapixant |
| Species | Rat and Dog[2] | Rat[5] | Information not publicly available |
| Duration | Up to 39 weeks in dogs. | Information not publicly available | Information not publicly available |
| Key Findings | In preclinical studies, crystals and calculi composed of Gefapixant were identified in tissues of rats and dogs.[2] | Preclinical studies suggested that >80% receptor occupancy was needed for significant efficacy in a rat model of hyperalgesia.[5] | Information not publicly available |
| No-Observed-Adverse-Effect Level (NOAEL) | Information not publicly available in searched documents. | Information not publicly available in searched documents. | Information not publicly available |
Table 3: Genotoxicity
| Assay | Gefapixant | Eliapixant | Filapixant |
| Ames Test | Not mutagenic. | Information not publicly available | Information not publicly available |
| In vitro Chromosomal Aberration | Not clastogenic. | Information not publicly available | Information not publicly available |
| In vivo Micronucleus | Not clastogenic. | Information not publicly available | Information not publicly available |
Table 4: Reproductive and Developmental Toxicity
| Study | Gefapixant | Eliapixant | Filapixant |
| Fertility and Early Embryonic Development | No adverse effects on fertility. | Information not publicly available | Information not publicly available |
| Embryo-fetal Development | No teratogenic effects observed. | Information not publicly available | Information not publicly available |
| Pre- and Postnatal Development | No adverse effects on pre- and postnatal development. | Information not publicly available | Information not publicly available |
Experimental Protocols
Detailed experimental protocols for preclinical toxicology studies are extensive and specific to the compound and regulatory requirements. Below are generalized methodologies for key studies based on standard practices.
1. Safety Pharmacology Core Battery (as per ICH S7A/B)
-
Cardiovascular: In vivo assessment in conscious, telemetered animals (e.g., dogs) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters following single-dose administration. In vitro assessment of the hERG potassium channel to evaluate the potential for QT interval prolongation.
-
Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes after single-dose administration.
-
Respiratory: Assessment of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography following single-dose administration.
2. Repeated-Dose Toxicity
-
Species: Two species, a rodent (e.g., rat) and a non-rodent (e.g., dog), are typically used.
-
Administration: The route of administration is the same as the intended clinical route (oral for these P2X3 antagonists). Dosing occurs daily for a duration that supports the proposed clinical trial length (e.g., 28-day or 90-day studies).
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of organs and tissues at termination. Toxicokinetic analysis is included to relate dose levels to systemic exposure.
3. Genotoxicity (Standard Battery)
-
Ames Test (Bacterial Reverse Mutation Assay): Evaluates the potential of the test compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Chromosomal Aberration Assay: Assesses the potential of the test compound to induce structural chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells).
-
In Vivo Micronucleus Test: Measures chromosomal damage in rodents (e.g., rats or mice) by quantifying micronuclei in polychromatic erythrocytes in the bone marrow or peripheral blood after administration of the test compound.
4. Reproductive and Developmental Toxicity
-
Fertility and Early Embryonic Development: The compound is administered to male and female rats before and during mating to assess effects on reproductive performance.
-
Embryo-fetal Development: The compound is administered to pregnant animals (e.g., rats and rabbits) during the period of organogenesis to evaluate the potential for teratogenicity.
-
Pre- and Postnatal Development: The compound is administered to pregnant and lactating rats from implantation through weaning to assess effects on the developing offspring.
Comparison and Conclusion
The most notable adverse effect observed in clinical trials for all three compounds has been taste-related disturbances (dysgeusia, ageusia, hypogeusia).[1][6] This is considered a class effect of P2X3 antagonists due to the role of P2X2/3 receptors in taste sensation. The development of Eliapixant was halted due to safety concerns, specifically a potential for drug-induced liver injury, which underscores the importance of thorough preclinical and clinical safety evaluation.[7]
References
A Comparative Guide to P2X3 Antagonists: Reproducibility and Efficacy in Experimental Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings for the P2X3 antagonist class of drugs, with a focus on reproducibility and supporting data. We delve into the clinical trial results for prominent P2X3 antagonists and compare their performance against each other and alternative therapies for chronic cough.
The P2X3 receptor, an ATP-gated ion channel found on sensory neurons, has emerged as a key target in the treatment of refractory and unexplained chronic cough.[1] Antagonism of this receptor has been shown to reduce the cough reflex. This guide synthesizes the available data on several P2X3 antagonists, providing a comparative analysis of their efficacy and side-effect profiles to inform further research and development in this promising therapeutic area.
P2X3 Signaling Pathway in Sensory Neurons
Extracellular ATP, released in response to inflammation or cellular stress, binds to and activates P2X3 receptors on sensory nerve fibers. This activation leads to an influx of cations, depolarization of the neuron, and the initiation of an action potential. This signal is then transmitted to the central nervous system, where it is perceived as an urge to cough. P2X3 antagonists block this pathway by preventing ATP from binding to the receptor.
Caption: P2X3 receptor activation by ATP on sensory neurons and its inhibition by antagonists.
Comparative Efficacy of P2X3 Antagonists in Clinical Trials
The primary endpoint in most clinical trials for P2X3 antagonists in chronic cough is the reduction in 24-hour cough frequency, measured objectively using digital audio recording devices. The following tables summarize the key efficacy and safety data from major clinical trials.
| Drug (Trial) | Dose | Change in 24-hour Cough Frequency (vs. Placebo) | Incidence of Taste-Related Adverse Events (Drug vs. Placebo) | Reference |
| Gefapixant (B1671419) (COUGH-1) | 45 mg BID | -18.5% | 58.0% vs. 8.3% | [2] |
| Gefapixant (COUGH-2) | 45 mg BID | -14.6% | 68.6% vs. 11.5% | [2] |
| Camlipixant (B8819287) (SOOTHE) | 50 mg BID | -34.4% | 4.8% vs. 0% | [3] |
| 200 mg BID | -34.2% | 6.5% vs. 0% | [4][3] | |
| Eliapixant (B607290) (PAGANINI) | 75 mg BID | -27% | Dose-related, up to 16% (150mg) vs. 1% | |
| Sivopixant (Phase 2b) | 300 mg OD | -12.47% (not statistically significant) | Dose-related, up to 49% (300mg) vs. 20.6% | [5][6] |
A network meta-analysis of 16 randomized controlled trials provides a comparative overview of the benefit-risk profile of five P2X3 antagonists.[7]
| Drug | Median Reduction in 24-hour Cough Frequency (ED50) | Absolute Risk Difference for Taste Disturbance per 100 Patients (ED50) | Reference |
| Gefapixant | 28.1% | 38 | [7] |
| Camlipixant | 14.7% | 2 | [7] |
Preclinical Selectivity Profiles
The primary adverse effect associated with P2X3 antagonists is taste disturbance, which is believed to be mediated by the off-target blockade of P2X2/3 heterotrimeric receptors.[8][9] Therefore, the selectivity of a P2X3 antagonist for the P2X3 homomer over the P2X2/3 heteromer is a critical factor in its therapeutic potential.
| Drug | P2X3 IC50 | P2X2/3 IC50 | Selectivity Ratio (P2X2/3 vs. P2X3) | Reference |
| Gefapixant | ~30 nM | ~100-250 nM | ~3-8 fold | [10] |
| Eliapixant | 8 nM | 163 nM | ~20 fold | [10] |
| Sivopixant | 4.2 nM | 1100 nM | ~262 fold | [11] |
| Camlipixant (BLU-5937) | 25 nM | >24,000 nM | >960 fold | [12] |
| Filapixant | - | - | >100 fold | [9] |
Comparison with Alternative Treatments for Chronic Cough
While P2X3 antagonists represent a novel targeted therapy, other treatments are also used for refractory chronic cough, including neuromodulators and non-pharmacological interventions.
| Treatment | Efficacy Outcome | Reference |
| Gabapentin | Significant improvement in cough-specific quality of life (LCQ score) vs. placebo (between-group difference of 1.80).[13] | [13][14] |
| Pregabalin | 56% of patients reported a clinically meaningful improvement in LCQ total score.[15] | [4][15] |
| Speech and Language Therapy | Greater effect on cough frequency compared to control treatments (standard mean difference = 0.97).[3][7] | [3][7][16][17] |
Reproducibility of Findings
The consistency of findings across multiple large-scale, international Phase 3 trials for gefapixant (COUGH-1 and COUGH-2) suggests a reproducible effect of this P2X3 antagonist on cough frequency.[2] The observed efficacy, while statistically significant, is accompanied by a high rate of taste-related side effects, a finding that is also consistent across studies.[2][18]
Systematic reviews and meta-analyses further support the overall efficacy of the P2X3 antagonist class in reducing cough frequency, though the magnitude of the effect and the incidence of side effects vary between different molecules.[19] The development of more selective P2X3 antagonists, such as camlipixant, is a direct response to the challenge of taste disturbance, aiming to reproduce the antitussive efficacy with an improved safety profile.
Experimental Protocols
This section provides an overview of the methodologies used in the key clinical trials cited in this guide.
Gefapixant (COUGH-1 and COUGH-2 Trials)
-
Study Design: Two international, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trials.
-
Patient Population: Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a cough severity Visual Analogue Scale (VAS) score of ≥40 mm.
-
Intervention: Participants were randomized (1:1:1) to receive gefapixant 45 mg twice daily, gefapixant 15 mg twice daily, or placebo.
-
Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency at week 12 (COUGH-1) and week 24 (COUGH-2), measured by an ambulatory digital audio recording device.
-
Key Exclusion Criteria: Current smoker or vaping, history of chronic bronchitis, and certain respiratory conditions.
Camlipixant (SOOTHE Trial)
-
Study Design: A multicenter, Phase 2b, randomized, placebo-controlled, double-blind, parallel-group dose-finding trial.
-
Patient Population: Adults (18-80 years) with a persistent cough for ≥1 year, a diagnosis of refractory chronic cough, and a baseline awake cough frequency of ≥25 coughs/h.
-
Intervention: After a 16-day single-blind placebo run-in, patients were randomized (1:1:1:1) to receive camlipixant 12.5 mg, 50 mg, or 200 mg twice daily, or placebo for 4 weeks.
-
Primary Efficacy Endpoint: Change from baseline to Day 28 in objective 24-hour cough frequency.
Eliapixant (PAGANINI Trial)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-finding, Phase 2b study.
-
Patient Population: Adults with refractory chronic cough lasting ≥12 months and a cough severity of ≥40 mm on a VAS at screening.
-
Intervention: Participants were randomized (1:1:1:1) to receive twice-daily oral eliapixant (25 mg, 75 mg, or 150 mg) or placebo for 12 weeks.
-
Primary Efficacy Endpoint: Change from baseline in 24-hour cough count after 12 weeks of intervention.
Experimental Workflow: A Typical Phase 2/3 Clinical Trial for a P2X3 Antagonist
The following diagram illustrates a generalized workflow for a clinical trial investigating a P2X3 antagonist for chronic cough.
Caption: Generalized workflow of a clinical trial for a P2X3 antagonist in chronic cough.
References
- 1. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Efficacy of Speech-language Pathology Therapy in Chronic Cough: Systematic Review With Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Pregabalin as a Neural Pathway Inhibitor for the Treatment of Resistant Subacute and Chronic Cough: A Pilot Clinical Trials Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Pregabalin for chronic cough due to lung cancer: randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.asha.org [apps.asha.org]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. thorax.bmj.com [thorax.bmj.com]
- 14. Gabapentin for chronic refractory cough: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physiciansweekly.com [physiciansweekly.com]
- 16. apps.asha.org [apps.asha.org]
- 17. Efficacy of speech pathology management for chronic cough: a randomised placebo controlled trial of treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Tolerability of Gefapixant for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The current and emerging treatment landscape for chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P2X3 Antagonists for Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for refractory and unexplained chronic cough is rapidly evolving, with a primary focus on the antagonism of the P2X3 receptor. This guide provides a detailed head-to-head comparison of key P2X3 antagonists currently in development: Gefapixant (B1671419), Filapixant (B607451), Eliapixant (B607290), and Sivopixant (B3326238). The following sections present a comprehensive overview of their performance, supported by experimental data, to aid in research and development decisions.
Mechanism of Action: Targeting the Cough Hypersensitivity Pathway
P2X3 receptors are ATP-gated ion channels located on sensory nerve fibers, including vagal afferents in the airways.[1] In chronic cough, a state of neuronal hypersensitivity is often observed.[2] Various stimuli, such as inflammation or irritation, can lead to the release of adenosine (B11128) triphosphate (ATP) from airway epithelial cells.[1] This ATP then binds to P2X3 receptors on sensory neurons, triggering a signaling cascade that results in the perception of an urge to cough and the initiation of the cough reflex.[1][3] P2X3 antagonists competitively bind to these receptors without activating them, thereby blocking the ATP-mediated signaling and reducing cough frequency.[4]
The following diagram illustrates the P2X3 signaling pathway in the context of chronic cough.
In Vitro Potency and Selectivity
The selectivity of P2X3 antagonists for the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor is a critical factor, as the latter is implicated in taste disturbances, a common adverse event associated with this class of drugs.[5]
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 vs P2X3) |
| Gefapixant | ~30-153 | ~100-250 | ~3-8 fold |
| Filapixant | - | - | ~100-fold |
| Eliapixant | ~8-10 | ~129-163 | ~13-20 fold |
| Sivopixant | 4.2 | 1100 | ~262-fold |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[6][7][8]
Comparative Efficacy in Clinical Trials
The primary efficacy endpoint in most clinical trials for P2X3 antagonists in chronic cough is the reduction in 24-hour cough frequency, measured objectively using digital audio recording devices.
| Compound | Trial Name/Phase | Dose | Placebo-Adjusted Reduction in 24-h Cough Frequency | Reference |
| Gefapixant | COUGH-1 (Phase 3) | 45 mg BID | 18.45% at 12 weeks | [9] |
| COUGH-2 (Phase 3) | 45 mg BID | 14.6% at 24 weeks | [10] | |
| Filapixant | Phase 2a | 80 mg BID | 17% | [11] |
| 250 mg BID | 37% | [11] | ||
| Eliapixant | Phase 2a | 50 mg BID | Significant reduction (exact % not specified) | [12] |
| 750 mg BID | 25% | [12] | ||
| Sivopixant | Phase 2a | 150 mg OD | 30.9% | [13] |
Safety and Tolerability Profile
The most notable adverse event associated with P2X3 antagonists is taste disturbance, including dysgeusia (distortion of taste), ageusia (loss of taste), and hypogeusia (reduced ability to taste). The incidence of these side effects appears to be correlated with the antagonist's selectivity for the P2X3 receptor over the P2X2/3 receptor.
| Compound | Trial Name/Phase | Dose | Incidence of Taste-Related Adverse Events | Reference |
| Gefapixant | COUGH-1 & COUGH-2 (Phase 3) | 45 mg BID | High incidence, including dysgeusia (16.2% in COUGH-1, 21.1% in COUGH-2) | [10] |
| Filapixant | Phase 2a | 20 mg BID | 4% | [11] |
| 80 mg BID | 13% | [11] | ||
| 150 mg BID | 43% | [11] | ||
| 250 mg BID | 57% | [11] | ||
| Eliapixant | Phase 2a | 50-750 mg BID | 5-21% (all mild) | [12] |
| Sivopixant | Phase 2a | 150 mg OD | 6.5% (mild) | [13] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these antagonists influence their dosing regimens and potential for drug-drug interactions.
| Compound | Tmax (hours) | Half-life (t1/2) (hours) | Dosing Regimen in Trials | Notable PK Characteristics | Reference |
| Gefapixant | 1-4 | ~7 | Twice daily (BID) | Primarily eliminated via renal excretion. | [11][14] |
| Filapixant | ~1 | ~10-15 | Twice daily (BID) | Dose-proportional pharmacokinetics. | [15][16] |
| Eliapixant | 3-4 | 24-59 | Twice daily (BID) | Long half-life; food-dependent and non-dose-linear pharmacokinetics with immediate-release tablets. | [10][17] |
| Sivopixant | - | - | Once daily (OD) | Favorable pharmacokinetic profile for once-daily dosing. | [6] |
Experimental Protocols
Gefapixant (COUGH-1 and COUGH-2 Trials)
-
Study Design: Two international, Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials.[10][17]
-
Patient Population: Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a cough severity Visual Analogue Scale (VAS) score of ≥40 mm.[10][18] Key exclusion criteria included current or recent smoking (within 12 months) and use of ACE inhibitors.[3]
-
Interventions: Patients were randomized (1:1:1) to receive gefapixant 45 mg twice daily, gefapixant 15 mg twice daily, or placebo.[17]
-
Primary Efficacy Endpoint: Placebo-adjusted change from baseline in 24-hour cough frequency at week 12 (COUGH-1) and week 24 (COUGH-2).[10][17]
-
Cough Frequency Measurement: Assessed using an ambulatory digital audio recording device.[9]
Eliapixant (Phase 2a Trial - NCT03310645)
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[12][19]
-
Patient Population: Adults with refractory chronic cough for ≥1 year and a cough severity VAS score of >40 mm.[12]
-
Interventions: Patients were randomized to one of two treatment sequences. Period A involved placebo for 2 weeks followed by eliapixant 10 mg for 1 week. Period B involved escalating doses of eliapixant (50, 200, and 750 mg twice daily) for 1 week per dose level. A 3-4 week washout period separated the two periods.[12][20]
-
Primary Efficacy Endpoint: Change in 24-hour cough frequency.[12]
-
Cough Frequency Measurement: Objectively assessed over 24-hour periods using a cough recorder (VitaloJAK).[12]
Sivopixant (Phase 2a Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover, multicenter study.[13][21]
-
Patient Population: Adults (20-75 years) with refractory or unexplained chronic cough for ≥6 months, a cough severity VAS of ≥40 mm, and an average subjective awake cough frequency of ≥10 per hour.[21]
-
Interventions: Patients received either sivopixant 150 mg once daily or placebo for 2 weeks, followed by a 2-3 week washout period before crossing over to the other treatment for 2 weeks.[13][21]
-
Primary Efficacy Endpoint: The ratio of the average number of coughs per hour during the daytime after 2 weeks of treatment compared to baseline.[21]
-
Cough Frequency Measurement: Assessed using a cough monitor.
Filapixant (Phase 2a Trial - NCT03535168)
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study.[11][22]
-
Patient Population: 23 patients with refractory chronic cough.[11]
-
Interventions: Patients received ascending doses of filapixant (20, 80, 150, and 250 mg twice daily) for 4 days with a 3-day off period between doses in one period, and placebo in the other period.[11]
-
Primary Efficacy Endpoint: 24-hour cough frequency on day 4 of each dosing step.[11][23]
-
Cough Frequency Measurement: Assessed using an ambulatory acoustic cough monitoring system.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a clinical trial of a P2X3 antagonist in patients with chronic cough.
Conclusion
The development of P2X3 antagonists represents a significant advancement in the treatment of refractory and unexplained chronic cough. While all reviewed compounds have demonstrated efficacy in reducing cough frequency, there are notable differences in their safety profiles, particularly concerning taste-related adverse events, which appear to be linked to their selectivity for the P2X3 receptor. Gefapixant, being the furthest along in development, has shown consistent efficacy in Phase 3 trials but is associated with a higher incidence of taste disturbances. Newer, more selective antagonists like Sivopixant and Eliapixant have shown promise in Phase 2 trials with a potentially more favorable side-effect profile. Filapixant has also demonstrated efficacy but with a dose-dependent increase in taste-related adverse events. Further research and data from ongoing and future clinical trials will be crucial in determining the optimal benefit-risk profile for this promising class of drugs.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qdcxjkg.com [qdcxjkg.com]
- 7. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the absorption, metabolism, excretion, and mass balance of gefapixant in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Formulation Bridging of Gefapixant, a P2X3‐Receptor Antagonist, for the Treatment of Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics, pharmacokinetics and CYP3A4 interaction potential of the selective P2X3 receptor antagonist filapixant: A randomized multiple ascending-dose study in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Population pharmacokinetic analysis of the P2X3‐receptor antagonist gefapixant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the Relevance of CYP3A4 Inhibition on the Pharmacokinetics of the Novel P2X3 Antagonist Filapixant: Results of In Vitro Explorations and a Fixed-Sequence Clinical Trial with Itraconazole in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First-in-human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Potential of P2X3 Antagonist 39: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the analgesic effects of the novel P2X3 antagonist, Compound 39, alongside other key P2X3 antagonists. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues for pain management.
The purinergic P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, has emerged as a promising target for the development of novel analgesics.[1][2][3] Activation of P2X3 receptors by ATP released from damaged cells is a key step in the initiation of pain signals.[1][3] Consequently, antagonism of this receptor presents a targeted approach to pain relief. This document summarizes the available preclinical data for P2X3 antagonist 39 and provides a comparative framework against other well-characterized P2X3 antagonists.
P2X3 Signaling Pathway in Nociception
Activation of P2X3 receptors, which are ligand-gated ion channels, on the peripheral terminals of nociceptive neurons by extracellular ATP leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization, generating an action potential that propagates along the sensory nerve fiber to the dorsal horn of the spinal cord. In the central nervous system, ATP is also released at the presynaptic terminals of primary afferent fibers, where it can act on presynaptic P2X3 receptors to facilitate the release of neurotransmitters like glutamate, further enhancing pain signaling.
Comparative Analgesic Efficacy of P2X3 Antagonists
The following tables summarize the in vitro and in vivo data for this compound and comparator compounds. Direct comparative studies with Compound 39 are limited in the public domain; therefore, data from separate studies are presented.
In Vitro Antagonist Potency
| Compound | Target | Assay | IC50 / pIC50 | Cell Line | Reference |
| This compound (Compound 26a) | P2X3 | Not Specified | IC50: 54.9 nM | Not Specified | [4] |
| A-317491 | human P2X3 | Calcium Flux | Kᵢ: 92 nM | HEK293 | [1] |
| human P2X2/3 | Calcium Flux | Kᵢ: 22 nM | HEK293 | [1] | |
| AF-353 | human P2X3 | Calcium Flux | pIC50: 8.06 | 1321N1 | [5] |
| human P2X2/3 | Calcium Flux | pIC50: 7.41 | 1321N1 | [5] | |
| rat P2X3 | Calcium Flux | pIC50: 8.05 | CHOK1 | [5] | |
| Sivopixant | P2X3 | Not Specified | IC50: 4.2 nM | Not Specified | [6] |
| P2X2/3 | Not Specified | IC50: 1100 nM | Not Specified | [6] |
In Vivo Analgesic Activity: Formalin-Induced Pain
The formalin test is a widely used model of tonic pain with an early neurogenic phase and a later inflammatory phase.
| Compound | Species | Administration | Phase I (0-5 min) | Phase II (15-50 min) | ED50 | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| A-317491 | Rat | Intrathecal | Significant Reduction | Significant Reduction | 10 nmol | [2][3] |
| Rat | Intraplantar | Significant Reduction | Significant Reduction | >300 nmol | [2][3] | |
| AF-353 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Sivopixant | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
In Vivo Analgesic Activity: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common method for inducing neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.
| Compound | Species | Administration | Endpoint | Effect | ED50 | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| A-317491 | Rat | Intrathecal | Mechanical Allodynia | Attenuated | 10 nmol | [2] |
| Rat | Subcutaneous | Mechanical Allodynia | Reduced | 10 µmol/kg | [1] | |
| Rat | Subcutaneous | Thermal Hyperalgesia | Reduced | 15 µmol/kg | [1] | |
| AF-353 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Sivopixant | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Workflow for In Vivo Analgesic Testing
Chronic Constriction Injury (CCI) Model
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing (Mechanical Allodynia):
-
Testing is performed at baseline before surgery and at multiple time points post-surgery (e.g., days 7, 14, 21).
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
The plantar surface of the hind paw is stimulated with a series of calibrated von Frey filaments of increasing stiffness.
-
The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.
-
-
Drug Administration: The test compound (e.g., P2X3 antagonist) or vehicle is administered via the desired route (e.g., subcutaneous, intrathecal) at a specified time before behavioral testing.
Formalin Test
-
Animal Preparation: Adult male Swiss Webster mice (20-25 g) are used.
-
Acclimation: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously) 30 minutes prior to formalin injection.
-
Formalin Injection: 20 µL of a 5% formalin solution is injected into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the time the animal spends licking or flinching the injected paw is recorded for 60 minutes.
-
Phase I (Early Phase): 0-5 minutes post-injection.
-
Phase II (Late Phase): 15-50 minutes post-injection.
-
-
Data Analysis: The total time spent licking/flinching in each phase is calculated and compared between drug-treated and vehicle-treated groups.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Dorsal root ganglion (DRG) neurons are acutely dissociated from adult rats.
-
Alternatively, a stable cell line expressing the P2X3 receptor of interest (e.g., HEK293 or 1321N1 cells) is used.
-
-
Recording Setup:
-
Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution.
-
-
Whole-Cell Configuration:
-
A high-resistance seal (GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
The P2X3 receptor agonist (e.g., α,β-methylene ATP) is applied to elicit an inward current.
-
To determine the IC50, increasing concentrations of the antagonist are co-applied with a fixed concentration of the agonist (typically the EC50 concentration).
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 5 ATP-Mg (pH 7.2).
-
Discussion and Future Directions
The available data indicate that P2X3 antagonists are a promising class of analgesics, particularly for chronic inflammatory and neuropathic pain states.[1][2] While in vitro data for this compound suggests potent activity, a lack of publicly available in vivo data in standardized preclinical models of pain, such as the formalin test and the CCI model, currently limits a direct and comprehensive comparison with other antagonists like A-317491, AF-353, and Sivopixant.
To fully validate the analgesic effects of this compound, further studies are required to:
-
Determine its dose-dependent efficacy in the formalin and CCI models.
-
Characterize its pharmacokinetic and pharmacodynamic profile.
-
Evaluate its selectivity against other P2X receptor subtypes and off-target effects.
Such data will be crucial for positioning this compound within the landscape of emerging pain therapeutics and for guiding its further development.
References
- 1. pnas.org [pnas.org]
- 2. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of P2X3 receptor-mediated currents by the activation of α2A -adrenergic receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist Sivopixant for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Species Maze: A Comparative Guide to P2X3 Antagonist Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of P2X3 receptor antagonists is a critical step in the preclinical to clinical translation of novel therapeutics for pain, chronic cough, and other sensory disorders. This guide provides an objective comparison of P2X3 antagonist performance across different species, supported by experimental data and detailed methodologies, to aid in the selection of appropriate preclinical models and the interpretation of translational data.
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key player in nociception and cough reflexes.[1][2][3] However, significant pharmacological differences exist between P2X3 receptors of various species, posing a challenge for the development of new drugs. These species-specific variations can lead to discrepancies in antagonist potency and efficacy, potentially derailing promising therapeutic candidates during clinical trials.
Unraveling Species-Specific P2X3 Pharmacology
Studies have revealed that rodents, common preclinical models, may not accurately predict the pharmacological responses of P2X3 antagonists in humans.[4] For instance, monkey and human dorsal root ganglion (DRG) neurons show low expression of the P2X2 subunit, meaning the predominant functional receptor is the homomeric P2X3 channel. In contrast, rat sensory neurons express significant levels of both P2X2 and P2X3 subunits, leading to the formation of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4][5] This difference in receptor population has profound implications for drug development, as some antagonists exhibit different potencies at P2X3 and P2X2/3 receptors. The adverse effect of taste disturbance, for example, is often attributed to the blockade of P2X2/3 receptors.[1][6][7]
Furthermore, even within the P2X3 receptor itself, subtle differences in amino acid sequences between species can dramatically alter antagonist binding and potency. Research has identified two extracellular residues, A197 and T202 in primate P2X3 receptors, that are responsible for a lower potency of certain antagonists compared to their rodent counterparts.[4] Functional differences have also been observed in the intracellular C-terminal domain between human and rat P2X3 receptors, affecting receptor expression, desensitization, and recovery kinetics.[8]
Comparative Potency of P2X3 Antagonists Across Species
The following table summarizes the inhibitory activity (IC50) of selected P2X3 antagonists across different species and receptor subtypes. It is important to note that direct cross-company comparisons can be challenging due to variations in experimental conditions.
| Compound/Antagonist | Target(s) | Human (IC50, nM) | Rat (IC50, nM) | Monkey (IC50, nM) | Notes |
| Gefapixant (AF-219/MK-7264) | P2X3, P2X2/3 | P2X3: 39-153P2X2/3: 63-220[7] | P2X3: 33P2X2/3: 130 | Not readily available | First-in-class antagonist, approved in some regions for chronic cough.[9][10][11] Taste disturbance is a common side effect.[1][9] |
| Camlipixant (BLU-5937) | P2X3 | >1500 (highly selective for P2X3 over P2X2/3) | Not readily available | Not readily available | Developed to be more selective for P2X3 to reduce taste-related side effects.[6] |
| Sivopixant (BAY-1817080) | P2X3, P2X2/3 | Not readily available | Not readily available | Not readily available | In clinical development for chronic cough and other conditions.[12] |
| Eliapixant | P2X3, P2X2/3 | Not readily available | Not readily available | Not readily available | In clinical development for chronic cough.[9] |
| Filapixant | P2X3, P2X2/3 | Not readily available | Not readily available | Not readily available | In clinical development for chronic cough.[9] |
| AF-353 | P2X3, P2X2/3 | hP2X3: 1hP2X2/3: 3 | rP2X3: 12 | Not readily available | A potent and selective P2X3/P2X2/3 antagonist with good oral bioavailability.[13] |
| TNP-ATP | P2X3, P2X2/3 | Potent antagonist | Potent antagonist | Potent antagonist | A non-selective but potent antagonist often used as a research tool, but has low metabolic stability.[10][13] |
| A-317491 | P2X3, P2X2/3 | Potent antagonist | Potent antagonist | Not readily available | A potent and selective antagonist, but with low oral bioavailability.[10][13] |
Note: IC50 values can vary between different assays and laboratories. This table is intended for comparative purposes.
Experimental Protocols
To ensure the reproducibility and validity of cross-species reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Cell Culture and Transfection for In Vitro Assays
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous purinergic receptor expression.
-
Receptor Expression: Cells are transiently or stably transfected with plasmids encoding the full-length cDNA of human, rat, or monkey P2X3 or P2X2/3 receptors. Co-transfection of P2X2 and P2X3 subunits is used to express the heteromeric P2X2/3 receptor.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum, antibiotics, and selection agents (for stable cell lines) at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiological Recordings (Patch-Clamp)
-
Objective: To directly measure the ion channel activity of P2X3 and P2X2/3 receptors in response to agonists and antagonists.
-
Method:
-
Cells expressing the target receptors are plated on glass coverslips.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution contains physiological ion concentrations. The intracellular (pipette) solution is formulated to mimic the intracellular environment.
-
The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current.
-
The antagonist is pre-applied for a set duration before co-application with the agonist to determine its inhibitory effect.
-
Concentration-response curves are generated to calculate the IC50 value of the antagonist.
-
Calcium Influx Assays
-
Objective: To measure the influx of calcium through the P2X3 ion channel as a measure of receptor activation. This is a higher-throughput method compared to patch-clamp.
-
Method:
-
Cells expressing the target receptors are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist is added to the wells at various concentrations.
-
After an incubation period, the agonist (α,β-meATP) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).
-
IC50 values are determined from the concentration-response curves.
-
Visualizing P2X3 Signaling and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: P2X3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Species Reactivity.
Conclusion
The development of P2X3 receptor antagonists is a promising avenue for the treatment of chronic pain and cough. However, the significant species differences in P2X3 receptor pharmacology necessitate a careful and informed approach to preclinical model selection and data interpretation. By understanding the molecular basis of these differences and employing robust, standardized experimental protocols, researchers can more effectively navigate the complexities of cross-species reactivity and increase the likelihood of successful clinical translation. This guide serves as a foundational resource for scientists in the field, providing a framework for the comparative evaluation of P2X3 antagonists.
References
- 1. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional differences between ATP-gated human and rat P2X3 receptors are caused by critical residues of the intracellular C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single- and Multiple-Dose Pharmacokinetics of Gefapixant (MK-7264), a P2X3 Receptor Antagonist, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
P2X3 Antagonist Gefapixant (MK-7264) Versus Standard-of-Care in Preclinical Models: A Comparative Guide
This guide provides a detailed comparison of the preclinical performance of the selective P2X3 and P2X2/3 receptor antagonist, Gefapixant (also known as MK-7264 or AF-219), with standard-of-care treatments for chronic cough and neuropathic pain. The data presented is compiled from various preclinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Extracellular adenosine (B11128) triphosphate (ATP) acts as a crucial signaling molecule in sensory pathways, particularly through the activation of P2X3 receptors on primary afferent neurons.[1] This activation is implicated in the pathophysiology of various sensitization disorders, including chronic cough and neuropathic pain.[2][3] Gefapixant, a first-in-class P2X3 antagonist, has emerged as a promising therapeutic agent by targeting this pathway.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of Gefapixant compared to standard-of-care drugs in various preclinical models.
Table 1: In Vitro Potency of Gefapixant
| Receptor | Assay Type | Species | IC50 | Reference |
| P2X3 | Whole-cell patch clamp | Human | ~30 nM | [6] |
| P2X2/3 | Whole-cell patch clamp | Human | 100-250 nM | [6] |
Table 2: In Vivo Efficacy of Gefapixant in a Rat Model of Inflammatory Pain
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (% Reversal of Hypersensitivity) | Weight Bearing (% Reversal of Hypersensitivity) | Reference |
| Gefapixant | 30 | ~60% | ~70% | [7] |
| Naproxen | 10 | ~75% | ~85% | [7] |
Table 3: In Vivo Efficacy of Gefapixant in a Rat Model of Neuropathic Pain
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (% Reversal of Hypersensitivity) | Reference |
| Gefapixant | 30 | ~50% | [7] |
| Gabapentin (B195806) | 100 | ~60% | [7] |
Table 4: In Vivo Efficacy of P2X3 Antagonism in a Guinea Pig Model of Cough
| Treatment | Effect | Model | Reference |
| P2X3 Antagonists | Block ATP-enhanced citric acid-induced cough | Citric Acid-Induced Cough | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Electrophysiology
-
Objective: To determine the potency of Gefapixant at human P2X3 and P2X2/3 receptors.[4]
-
Cell Lines: 1321N1 cells stably transfected with human P2X3 or P2X2/3 receptors.[4]
-
Method: Whole-cell patch-clamp recordings were performed.[4] Currents were evoked by the application of the selective P2X3 agonist α,β-methylene ATP (α,β-meATP).[6] Gefapixant was applied at varying concentrations to determine the concentration-dependent inhibition of the agonist-evoked currents and calculate the IC50 values.[4][6]
In Vivo Models of Pain
-
Animals: Male Sprague-Dawley rats.[7]
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the plantar surface of the hind paw to induce inflammation and hypersensitivity.[7]
-
Neuropathic Pain Model: Spared nerve injury (SNI) model was used, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[7]
-
Osteoarthritis Pain Model: Intra-articular injection of monosodium iodoacetate (MIA) into the knee joint was used to induce cartilage degradation and pain.[7]
-
Efficacy Assessment:
-
Drug Administration: Gefapixant, naproxen, or gabapentin were administered orally (p.o.).[7]
In Vivo Model of Cough
-
Animals: Guinea pigs.[2]
-
Method: Conscious, unrestrained guinea pigs were placed in a whole-body plethysmograph. Cough was induced by aerosolized citric acid. The effect of P2X3 antagonists on ATP-enhanced citric acid-induced cough was evaluated.[2]
Visualizations
Signaling Pathway of P2X3 Receptor Activation
Caption: P2X3 receptor signaling pathway and the inhibitory action of Gefapixant.
Experimental Workflow for Preclinical Pain Models
Caption: General experimental workflow for evaluating analgesics in preclinical pain models.
References
- 1. P2X3 antagonists: novel therapeutics for afferent sensitization and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of P2X3 Antagonist 39: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of P2X3 antagonist 39, a selective P2X3 receptor antagonist used in neuropathic pain model studies.[1][2] Adherence to these procedures is critical for maintaining compliance with regulatory standards and fostering a culture of safety within the laboratory.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, it is imperative to treat this and all investigational new drugs with a high degree of caution. The following general handling precautions should always be observed:
-
Personal Protective Equipment (PPE): A comprehensive assessment of potential hazards should be conducted before handling. Standard PPE includes, but is not limited to, laboratory coats, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: All work with powdered or volatile forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, the area should be immediately secured. Spill cleanup procedures should be in accordance with your institution's Environmental Health and Safety (EHS) protocols. Generally, this involves using an appropriate absorbent material for liquids or carefully wet-wiping for solids to avoid generating dust. All materials used for cleanup must be disposed of as hazardous waste.
Core Disposal Principles
The disposal of any investigational drug, including this compound, is strictly regulated. The primary principle is that such compounds should never be disposed of in the regular trash or down the drain.[3] Improper disposal can lead to environmental contamination and potential harm to public health.[4][5]
The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the framework for hazardous waste management.[3][6] However, for investigational drugs, the study sponsor and the institution's EHS department are the primary sources for specific disposal instructions.[7][8]
Step-by-Step Disposal Procedures
The following is a generalized, step-by-step protocol for the disposal of this compound. It is crucial to consult with your institution's EHS department and the study sponsor for specific requirements that may supersede this guidance.
-
Waste Identification and Segregation:
-
Solid Waste: Collect all non-sharps solid waste contaminated with this compound, such as gloves, bench paper, and weigh boats, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: All sharps, such as needles and syringes, contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The Principal Investigator's name and contact information
-
-
-
Storage:
-
Waste containers should be kept closed except when adding waste.
-
Store waste in a designated, secure satellite accumulation area within the laboratory, away from general work areas.
-
-
Disposal Request and Pickup:
-
Once a waste container is full or has reached its designated accumulation time limit, a request for pickup should be submitted to your institution's EHS department.
-
EHS professionals will then transport the waste to a licensed hazardous waste disposal facility, where it will typically be incinerated in accordance with federal and state regulations.[9][10][11]
-
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding its physical and chemical properties are not available. However, the following table summarizes the key regulatory and procedural timelines for investigational drug disposal.
| Parameter | Guideline | Source |
| Waste Pickup Notification | Typically within 3 working days of request | [6] |
| On-site Storage Limit | Up to 90 days in a designated storage facility | [6] |
| Certificate of Destruction | Returned to the institution within 45 days of off-site shipment | [6] |
| Record Retention | Minimum of three (3) years | [6] |
| Expired Investigational Product | Hold for sponsor disposition for 60 days before destruction | [10] |
Experimental Protocol: Waste Stream Management
The following provides a detailed methodology for managing waste generated from a typical in vitro experiment involving this compound.
Objective: To ensure the safe and compliant disposal of all waste streams generated during the preparation and use of this compound in a cell-based assay.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Personal Protective Equipment (PPE)
-
Calibrated balance and weigh boats
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture plates
-
Designated hazardous waste containers (solid, liquid, sharps)
-
Hazardous waste labels
Procedure:
-
Preparation of Stock Solution: 1.1. Don all appropriate PPE and perform the work in a chemical fume hood. 1.2. Weigh the desired amount of this compound powder using a clean weigh boat. 1.3. Dissolve the powder in the appropriate volume of DMSO to create a stock solution. 1.4. Dispose of the contaminated weigh boat and any used pipette tips in the designated "Solid Hazardous Waste" container.
-
Preparation of Working Solutions: 2.1. Dilute the stock solution with cell culture medium to the desired final concentrations. 2.2. Dispose of all pipette tips used in this process into the "Sharps Waste" container if they are considered sharps, or the "Solid Hazardous Waste" container otherwise.
-
Cell Treatment and Incubation: 3.1. Add the working solutions to the cell culture plates. 3.2. After the incubation period, any remaining media containing this compound must be aspirated and collected in the "Liquid Hazardous Waste" container.
-
Post-Experiment Cleanup: 4.1. All contaminated cell culture plates, flasks, and any other disposable labware must be disposed of in the "Solid Hazardous Waste" container. 4.2. Decontaminate all non-disposable equipment according to your laboratory's standard operating procedures and EHS guidelines. 4.3. Wipe down the work area in the chemical fume hood with an appropriate cleaning agent. Dispose of the cleaning materials in the "Solid Hazardous Waste" container.
-
Final Waste Handling: 5.1. Ensure all waste containers are securely closed and properly labeled. 5.2. Move the sealed waste containers to the designated satellite accumulation area. 5.3. Follow institutional procedures to request a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. ashp.org [ashp.org]
- 8. spectrummed.com [spectrummed.com]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 11. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
Personal protective equipment for handling P2X3 antagonist 39
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling P2X3 antagonist 39. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety standards and data for this specific compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile gloves are mandatory. Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.[1] |
| Body Protection | Impervious Clothing | A lab coat or chemical-resistant apron should be worn to protect against skin contact. For tasks with a higher risk of splashes, a full-body suit may be necessary.[2] |
| Respiratory Protection | Air-Purifying Respirator | In cases of potential inhalation exposure, a NIOSH-approved full-face or half-mask air-purifying respirator should be used.[3] |
Operational Plan: Step-by-Step Handling Procedures
Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.
Preparation and Weighing:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
To prevent the generation of dust, handle the solid compound with care.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle and weigh the compound.
-
Clean all surfaces and equipment thoroughly after use.
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the antagonist to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately sealed after the solution is prepared.
Storage:
-
Store this compound in a tightly sealed container.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep it away from incompatible materials (refer to the Safety Data Sheet for specific incompatibilities).
Disposal Plan
Contaminated materials and waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weighing papers, and paper towels, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the antagonist in a clearly labeled, sealed hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
